Prostaglandin F2alpha dimethyl amide
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWKBHDDFBNMX-HRUISTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)N(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prostaglandin F2alpha Dimethyl Amide: A Technical Guide to its Mechanism of Action and Research Applications
Introduction
Prostaglandins are a class of bioactive lipids that act as potent, locally-acting signaling molecules, mediating a vast array of physiological and pathological processes. Among them, Prostaglandin F2α (PGF2α) is a critical mediator synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][2] It exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the Prostaglandin F Receptor (FP receptor).[3][4] The activation of this receptor is pivotal in processes such as smooth muscle contraction, luteolysis, and parturition.[1][4]
To probe the function of the PGF2α/FP receptor system, researchers rely on specific pharmacological tools. Prostaglandin F2α dimethyl amide is a synthetic analogue of PGF2α, distinguished by the modification of its C-1 carboxyl group into a dimethyl amide.[5][6] While structurally similar to the endogenous agonist, extensive pharmacological characterization has revealed that Prostaglandin F2α dimethyl amide functions as a weak but selective FP receptor antagonist.[5][7][8] Its primary mechanism of action is not to elicit a cellular response, but to competitively inhibit the binding and subsequent action of endogenous agonists like PGF2α.
This technical guide provides an in-depth exploration of the mechanism of action of Prostaglandin F2α dimethyl amide. We will first detail the canonical signaling pathways initiated by agonist activation of the FP receptor and then elucidate how Prostaglandin F2α dimethyl amide antagonizes these effects. Furthermore, this guide will present detailed, field-proven experimental protocols for characterizing the antagonist activity of this and similar compounds, offering researchers a practical framework for their investigations.
Section 1: Molecular Profile and Receptor Interaction
Chemical Structure and Properties
The key difference between the endogenous agonist PGF2α and its synthetic analogue, Prostaglandin F2α dimethyl amide, lies in the functional group at the C-1 position of the alpha-chain. In PGF2α, this position is occupied by a carboxylic acid, which is crucial for its agonist activity. In Prostaglandin F2α dimethyl amide, this has been replaced by an N,N-dimethyl amide group.[5][7] This structural alteration is fundamental to its change in function from an agonist to an antagonist, as it affects the molecule's interaction with key residues within the FP receptor's binding pocket.
The Prostaglandin F Receptor (FP Receptor)
The FP receptor is a member of the rhodopsin-like GPCR family, encoded by the PTGFR gene.[4] It is expressed in various tissues, including the uterine smooth muscle, corpus luteum, ciliary muscle, and vascular smooth muscle.[4] The FP receptor is composed of seven transmembrane helices connected by intracellular and extracellular loops. Recent cryo-electron microscopy studies have provided high-resolution structures of the human FP receptor, revealing the specific binding pocket for PGF2α and the conformational changes that occur upon agonist binding and subsequent G-protein coupling.[3][9][10]
Section 2: Agonist-Induced FP Receptor Signaling Pathways
To understand the mechanism of an antagonist, one must first comprehend the signaling cascade it is designed to block. Upon binding of an agonist like PGF2α, the FP receptor undergoes a conformational change that allows it to couple primarily with heterotrimeric G-proteins of the Gq/11 family.[4][11] This interaction initiates a well-defined signaling cascade.
Gq/11-Phospholipase C (PLC) Pathway
The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12][13]
-
Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4]
-
Diacylglycerol (DAG): DAG remains in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates members of the Protein Kinase C (PKC) family.
The subsequent elevation of intracellular calcium and activation of PKC lead to a multitude of downstream cellular responses, including smooth muscle contraction, gene expression changes, and cell proliferation.[4][14]
Section 3: Mechanism of Action of Prostaglandin F2alpha Dimethyl Amide as an Antagonist
The primary mechanism of action for Prostaglandin F2α dimethyl amide is competitive antagonism at the FP receptor.[5][15] It binds to the same orthosteric site as the endogenous agonist PGF2α but fails to induce the necessary conformational change in the receptor required for G-protein coupling and activation. By occupying the receptor's binding site, it physically blocks PGF2α and other FP agonists from binding, thereby inhibiting the initiation of the downstream signaling cascades described in Section 2.
The practical effect is the prevention of PLC activation, a block on IP3 and DAG production, and the abrogation of intracellular calcium mobilization. This has been demonstrated experimentally where Prostaglandin F2α dimethyl amide abolishes the negative inotropic effect induced by PGF2α in rat heart preparations.[16] Similarly, it inhibits the contractile effects of PGF2α on smooth muscle tissues like the gerbil colon.[5][17]
| Compound | Receptor | Action | Potency/Affinity Information | Reference(s) |
| Prostaglandin F2α (Dinoprost) | FP | Agonist | Binds with high affinity (typically low nM range) | [4] |
| Prostaglandin F2α dimethyl amide | FP | Competitive Antagonist | Blocks 50% of PGF2α-induced contraction at 3.2 µg/mL | [5][17] |
Section 4: Experimental Protocols for Characterization
To validate the antagonist properties of a compound like Prostaglandin F2α dimethyl amide, a series of well-defined assays are required. These protocols are designed as self-validating systems, incorporating appropriate controls to ensure the data is robust and specific.
Competitive Radioligand Binding Assay
Causality and Purpose: This assay directly measures the ability of a test compound (the "competitor," e.g., PGF2α dimethyl amide) to displace a radiolabeled ligand from the FP receptor.[18][19] The resulting data allows for the calculation of the competitor's binding affinity (Ki), a quantitative measure of its potency at the receptor. The choice of a filtration-based method is crucial for efficiently separating receptor-bound radioligand from the unbound fraction, which is essential for accurate quantification.[20]
Methodology:
-
Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from a tissue known to be rich in FP receptors (e.g., bovine corpus luteum).[15] Homogenize the cells/tissue in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the final membrane pellet in an appropriate binding buffer.[20]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radiolabeled FP agonist (e.g., [³H]-PGF2α) + buffer.
-
Non-specific Binding (NSB): Membranes + [³H]-PGF2α + a high concentration of an unlabeled PGF2α to saturate all specific binding sites.
-
Competition: Membranes + [³H]-PGF2α + increasing concentrations of the test compound (Prostaglandin F2α dimethyl amide).
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[20]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C).[20] This traps the membranes with the bound radioligand on the filter. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Intracellular Calcium Mobilization Assay
Causality and Purpose: This is a functional assay to confirm that the binding of the antagonist translates into a block of receptor signaling.[21] By pre-treating cells with the antagonist, we can test its ability to prevent the intracellular calcium release normally triggered by an agonist. The use of a fluorescent calcium-sensitive dye provides a real-time, quantitative readout of this key second messenger signal.[22][23]
Methodology:
-
Cell Culture and Dye Loading: Plate cells expressing the FP receptor in a 96-well, black-walled, clear-bottom plate. The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[22] The AM ester form allows the dye to cross the cell membrane.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Add assay buffer containing various concentrations of the antagonist (Prostaglandin F2α dimethyl amide) or vehicle control to the wells. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Measurement: Place the plate in a fluorescence plate reader equipped with injectors.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a fixed concentration of the agonist (PGF2α) into the wells. This concentration should be one that elicits a robust response (e.g., the EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the transient calcium flux.
-
-
Controls:
-
Positive Control: Cells treated with vehicle, then stimulated with PGF2α to show the maximum response.
-
Negative Control: Cells treated with vehicle, then injected with buffer only to show the baseline.
-
A final addition of a calcium ionophore like ionomycin can be used to determine the maximum possible fluorescence signal.[23]
-
-
Data Analysis: Quantify the agonist-induced calcium response (e.g., peak fluorescence over baseline). Plot the response against the concentration of the antagonist to generate an inhibition curve and determine the IC50 for the functional block.
In Vitro Smooth Muscle Contraction Assay
Causality and Purpose: This ex vivo assay provides physiological validation of the antagonist's activity in a whole tissue context.[24][25] It directly measures the ability of the antagonist to prevent the physical contraction of smooth muscle, which is the ultimate physiological outcome of the PGF2α/FP receptor signaling cascade in many tissues. The organ bath provides a controlled environment to maintain tissue viability and record isometric tension changes.[26]
Methodology:
-
Tissue Dissection: Dissect a smooth muscle tissue known to express FP receptors (e.g., rat uterine horn or aortic ring) in ice-cold, oxygenated Krebs-Henseleit buffer.[25]
-
Mounting: Mount the tissue strip in an isolated organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[26] One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a small amount of resting tension, with buffer changes every 15-20 minutes.
-
Viability Test: Test the viability of the tissue by inducing a contraction with a standard agent, such as potassium chloride (KCl). Wash out the agent and allow the tissue to return to baseline.
-
Antagonist Incubation: Add the antagonist (Prostaglandin F2α dimethyl amide) to the bath at the desired concentration and incubate for 20-30 minutes.
-
Agonist Challenge: Generate a cumulative concentration-response curve for the agonist (PGF2α) in the presence of the antagonist. Add increasing concentrations of PGF2α to the bath and record the steady-state contractile force after each addition.
-
Data Analysis: Compare the PGF2α concentration-response curve obtained in the presence of the antagonist to a control curve generated in its absence. A competitive antagonist will cause a rightward shift in the agonist's concentration-response curve without reducing the maximum response. The magnitude of this shift can be used to calculate the antagonist's potency (pA2 value) via a Schild analysis.
Conclusion
Prostaglandin F2α dimethyl amide serves as a valuable pharmacological tool for the study of the FP receptor. Its mechanism of action is that of a competitive antagonist, binding to the FP receptor and sterically hindering the binding of the endogenous agonist, PGF2α. This action effectively blocks the initiation of the Gq/PLC signaling cascade, preventing the mobilization of intracellular calcium and subsequent physiological responses such as smooth muscle contraction. The combination of binding, cellular, and tissue-based assays provides a robust framework for characterizing its antagonist properties and for utilizing it to explore the diverse biological roles of the PGF2α signaling pathway.
References
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
-
Fan, H., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2668. Available from: [Link]
-
Wikipedia. (2023). Prostaglandin F receptor. Available from: [Link]
-
Limbird, L. E. (2004). GPCR-radioligand binding assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. Available from: [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Available from: [Link]
-
Lusuardi, M., et al. (2022). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. JoVE (Journal of Visualized Experiments), (183), e63870. Available from: [Link]
-
Mullins, J. I. (n.d.). Measurement of Intracellular Calcium By Flow Cytometry. University of Washington. Available from: [Link]
-
ResearchGate. (2015). How can I quantify smooth muscle contraction in vitro? Available from: [Link]
-
Pallafacchina, G., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. In Calcium Signaling (pp. 45-56). Humana Press, New York, NY. Available from: [Link]
-
ResearchGate. (n.d.). Molecular mechanism of G-protein selectivity of prostaglandin receptors. Available from: [Link]
-
Wolff, A., et al. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. BioTechniques, 28(5), 952-958. Available from: [Link]
-
Bohrium. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Available from: [Link]
-
Fan, H., et al. (2023). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Nature Communications, 14(1), 2668. Available from: [Link]
-
Agarwal, A., et al. (2013). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. Methods in Cell Biology, 118, 285-307. Available from: [Link]
-
REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. Available from: [Link]
-
ResearchGate. (n.d.). A schematic representation of PGF2α-FP receptor signalling which... Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Wikipedia. (2023). Prostaglandin F2α. Available from: [Link]
-
Banes, J., et al. (2016). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. JoVE (Journal of Visualized Experiments), (116), e54333. Available from: [Link]
-
Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide. Available from: [Link]
-
Sharif, N. A., & Abdel-Latif, A. A. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 170(4), 731-749. Available from: [Link]
-
ResearchGate. (2013). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Available from: [Link]
-
Sales, K. J., et al. (2006). Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. Molecular and cellular endocrinology, 247(1-2), 65-76. Available from: [Link]
-
Dou, F., et al. (2012). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in pharmacology, 3, 22. Available from: [Link]
-
Jovanović, S., et al. (2006). An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. Prostaglandins, leukotrienes, and essential fatty acids, 75(3), 205-211. Available from: [Link]
-
Bishop, J. L., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(7), 3390-3397. Available from: [Link]
-
Almabouada, F., et al. (2020). New role for the anandamide metabolite prostaglandin F2α ethanolamide: Rolling preadipocyte proliferation. Journal of Biological Chemistry, 295(30), 10325-10337. Available from: [Link]
-
Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway? Available from: [Link]
-
Foley, D. J., et al. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters, 24(48), 8878-8882. Available from: [Link]
-
Narayan, P., et al. (2009). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. Apoptosis, 14(4), 476-490. Available from: [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986-993. Available from: [Link]
Sources
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biology.stackexchange.com [biology.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. multispaninc.com [multispaninc.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bu.edu [bu.edu]
- 23. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 24. dmt.dk [dmt.dk]
- 25. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reprocell.com [reprocell.com]
The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Prostaglandin F2alpha Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: From Seminal Fluid to Blockbuster Drugs
The journey of Prostaglandin F2alpha (PGF2α) analogs from an obscure, biologically active lipid in seminal fluid to a cornerstone of modern pharmacotherapy is a testament to scientific curiosity, meticulous chemical synthesis, and the relentless pursuit of therapeutic innovation. This guide provides a deep, technical dive into the history and discovery of these remarkable compounds, elucidating the scientific rationale and experimental underpinnings that propelled their development. We will explore the initial discovery of the native prostaglandins, the groundbreaking work that unraveled their structure and function, the elegant chemical strategies devised for their synthesis, and the targeted modifications that transformed a potent but fleeting endogenous molecule into a class of highly successful drugs.
Part 1: The Foundational Era - Discovery and Elucidation of Prostaglandins
The story begins in the 1930s with the independent observations of two physiologists, Ulf von Euler of Sweden and M.W. Goldblatt of England. They noted that extracts of seminal fluid could induce smooth muscle contraction and lower blood pressure.[1] Von Euler named the responsible substance "prostaglandin," believing it originated from the prostate gland—a misnomer that has persisted, as it was later discovered to be produced by the seminal vesicles and, in fact, nearly all tissues in the body.[2][3] For decades, the precise chemical nature of these substances remained a mystery.
The true breakthrough came in the 1950s and 60s through the pioneering work of Sune Bergström and his graduate student Bengt Samuelsson at the Karolinska Institute in Sweden.[4] Using a combination of countercurrent extraction and the then-novel gas chromatography-mass spectrometry, Bergström successfully isolated and determined the chemical structures of the first prostaglandins, including PGF2α.[4] They discovered that these compounds were a family of 20-carbon fatty acid derivatives, all containing a 5-carbon ring, and were biosynthesized from arachidonic acid.[2][4] This work, along with that of John R. Vane, who discovered that aspirin's mechanism of action was the inhibition of prostaglandin synthesis, was so fundamental that Bergström, Samuelsson, and Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982.[4][5]
Part 2: The Synthetic Challenge - Mastering the Prostaglandin Core
The complex and stereochemically dense structure of PGF2α presented a formidable challenge for synthetic organic chemists. A pivotal achievement came in 1969 when Elias James Corey of Harvard University reported the first total synthesis of PGF2α.[6] This work was not merely a chemical feat; it was a landmark in strategic synthesis that provided a logical and controllable pathway to these molecules, earning Corey the Japan Prize in 1989.[2]
Corey's approach, now famously known as the Corey synthesis, introduced a key bicyclic intermediate, often referred to as the "Corey lactone," which elegantly established the correct stereochemistry of the cyclopentane core.[7] This intermediate could then be elaborated to furnish not only PGF2α but also other primary prostaglandins like PGE2.[8]
Experimental Workflow: The Corey Synthesis of PGF2α (Conceptual Overview)
The following diagram outlines the key strategic steps in Corey's seminal 1969 synthesis, which became the foundation for many subsequent synthetic efforts.
This synthetic route was crucial because it provided access to significant quantities of prostaglandins for biological study and, more importantly, opened the door for the creation of synthetic analogs by modifying the intermediates and building blocks used in the synthesis.
Part 3: The Analog Revolution - Designing for Therapeutic Superiority
While naturally occurring PGF2α demonstrated potent biological activities, its therapeutic utility was severely limited by its rapid metabolic inactivation in the bloodstream and a host of undesirable side effects.[9][10] This created a clear rationale for the development of synthetic analogs with improved pharmacological profiles. The primary goals were:
-
Increased Metabolic Stability: To prolong the duration of action.
-
Enhanced Receptor Selectivity: To target the PGF2α receptor (the FP receptor) more specifically and reduce off-target effects.
-
Improved Therapeutic Index: To maximize the desired therapeutic effect while minimizing side effects.
Application I: Revolutionizing Glaucoma Management
The most significant therapeutic breakthrough for PGF2α analogs has been in the treatment of glaucoma, a leading cause of irreversible blindness characterized by elevated intraocular pressure (IOP).[11] Early research showed that topical application of PGF2α could lower IOP, but it also caused significant irritation and conjunctival hyperemia (redness).[12][13]
The key to success lay in two strategic chemical modifications:
-
Esterification: The carboxylic acid group of PGF2α was converted into an isopropyl ester. This created a more lipophilic prodrug that could more easily penetrate the cornea.[9][14] Once inside the eye, corneal esterases hydrolyze the ester back to the active free acid.[15]
-
Omega (ω)-Chain Modification: This was the critical innovation. Researchers at Pharmacia in Sweden discovered that replacing the terminal four carbons of the ω-chain with a phenyl group dramatically improved the therapeutic index.[1][9] This modification led to the development of Latanoprost , the first PGF2α analog approved by the FDA in 1996 for glaucoma treatment.[11][15]
Following the success of Latanoprost, other analogs with different ω-chain modifications and ester/amide groups were developed, including Travoprost and Bimatoprost .[16]
| Analog | Key Structural Modification (compared to PGF2α) | Year of FDA Approval |
| Latanoprost | Isopropyl ester; 17-phenyl-18,19,20-trinor substitution on ω-chain. | 1996[15][17] |
| Travoprost | Isopropyl ester; trifluoromethylphenoxy substitution on ω-chain. | 2001 (Travatan)[18] |
| Bimatoprost | Ethyl amide (prostamide); 17-phenyl-18,19,20-trinor substitution. | 2001 (Lumigan)[15] |
| Tafluprost | Isopropyl ester; difluorophenoxy substitution on ω-chain. | 2008[15] |
Mechanism of Action in Glaucoma
PGF2α analogs lower IOP primarily by increasing the uveoscleral outflow of aqueous humor, an alternative drainage pathway to the conventional trabecular meshwork.[11][14] This is achieved by binding to the FP receptor in the ciliary muscle, which triggers a cascade of events leading to the remodeling of the extracellular matrix and widening of the connective tissue spaces, thereby reducing outflow resistance.[14]
Application II: Reproductive and Veterinary Medicine
PGF2α is a potent luteolytic agent, meaning it causes the regression of the corpus luteum in the ovary.[9] This action is fundamental to the regulation of the estrous cycle in many animals. The rapid clearance of natural PGF2α was a drawback, leading to the development of more stable analogs for veterinary use.[9][10]
These analogs, such as Cloprostenol and Dinoprost Tromethamine , are now routinely used in the livestock industry to synchronize estrus in cattle and other domestic animals, enabling more efficient breeding programs.[19] In human medicine, PGF2α analogs like Carboprost are used in obstetrics and gynecology to induce labor, terminate pregnancies, and control postpartum hemorrhage by inducing strong uterine contractions.[17][20][21]
Part 4: Quantitative Pharmacology and Experimental Protocols
The development of PGF2α analogs was driven by rigorous pharmacological evaluation. Key experiments included receptor binding assays to determine affinity and selectivity, and functional assays to measure biological response.
Quantitative Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for the active acid forms of several key PGF2α analogs at the human FP receptor. Travoprost acid demonstrates the highest affinity and selectivity for the FP receptor among these compounds.[10]
| Compound | Binding Affinity (Ki, nM) at FP Receptor | Functional Potency (EC50, nM) at FP Receptor |
| PGF2α | 3 - 7 | 24.5[13] |
| Travoprost Acid | 3.5 | 1.4 - 3.6[10] |
| Bimatoprost Acid | 8.3 | 2.8 - 3.8[10] |
| Latanoprost Acid | 9.8 | 32 - 124[10] |
Data compiled from Sharif et al., 2003, and other sources. Values represent a range from different cell types and assays.[10][13]
Key Experimental Methodologies
1. Protocol: Competitive Radioligand Binding Assay for FP Receptor Affinity
-
Objective: To determine the inhibition constant (Ki) of a test analog for the human FP receptor.
-
Materials:
-
Membrane preparation from cells (e.g., HEK293 or CHO-K1) stably expressing the human FP receptor.
-
Radioligand: [³H]-PGF2α.
-
Unlabeled Ligands: Test analog, unlabeled PGF2α (for positive control and non-specific binding).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well plates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, scintillation counter, and scintillation fluid.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg protein per well), and serial dilutions of the test analog.
-
Radioligand Addition: Add a fixed concentration of [³H]-PGF2α (typically near its Kd value) to each well to initiate the binding reaction.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 1-10 µM) of unlabeled PGF2α to saturate the receptors.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 23-30°C) to allow the binding to reach equilibrium.[20][22]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of analog that inhibits 50% of specific [³H]-PGF2α binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
2. Protocol: In Vivo Assessment of Luteolytic Activity in Ewes
-
Objective: To determine if a PGF2α analog can induce regression of the corpus luteum (luteolysis) in a large animal model.
-
Animal Model: Sexually mature ewes with confirmed regular estrous cycles.
-
Methodology:
-
Cycle Synchronization: Monitor ewes for estrus (Day 0). The experiment is conducted during the mid-luteal phase (e.g., Day 8-11), when the corpus luteum is fully functional.
-
Baseline Sampling: Collect a baseline blood sample via jugular venipuncture to determine the pre-treatment progesterone concentration. Progesterone is the primary hormone produced by the corpus luteum.
-
Treatment Administration: Administer the test PGF2α analog via intramuscular (i.m.) injection. A control group receives a vehicle injection (e.g., sterile saline).[23]
-
Post-Treatment Blood Sampling: Collect serial blood samples at defined time points post-injection (e.g., 3, 6, 12, 24, 48, and 72 hours).
-
Hormone Analysis: Separate plasma from the blood samples and quantify progesterone concentrations using a validated radioimmunoassay (RIA) or ELISA.
-
Endpoint Assessment:
-
Primary Endpoint: A significant drop in plasma progesterone levels (e.g., to <1 ng/mL) within 48-72 hours post-treatment is indicative of successful luteolysis.[23]
-
Secondary Endpoint: Observe the ewes for signs of induced estrus (heat) within 2-4 days post-treatment, which is a physiological consequence of the decline in progesterone.
-
-
Data Analysis: Compare the progesterone profiles and time to estrus between the treatment and control groups using appropriate statistical methods (e.g., ANOVA for repeated measures).
-
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and development of Prostaglandin F2alpha analogs represent a paradigm of modern drug discovery. It is a journey that began with fundamental physiological observation, progressed through Nobel Prize-winning biochemical elucidation and masterful synthetic chemistry, and culminated in the rational design of molecules with profound therapeutic impact. From preserving sight in glaucoma patients to managing reproduction in both humans and animals, the legacy of PGF2α is a powerful illustration of how a deep, technical understanding of biology and chemistry can be harnessed to address significant unmet medical needs. The ongoing research into new delivery systems, such as bimatoprost implants, and the exploration of FP receptor signaling in other pathologies ensure that the story of PGF2α and its analogs is far from over.[18]
References
-
Wikipedia. Prostaglandin. [Link]
-
Explorable.com. Discovery of Prostaglandins - 1982 Nobel Prize Medicine. [Link]
-
Frontiers in Pharmacology. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. [Link]
-
American Chemical Society. Prostaglandin E2. [Link]
-
Britannica. Prostaglandin. [Link]
-
PubMed. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). [Link]
-
YouTube. Discovery History of Prostaglandin; Early Discovery, Expansion of Research. [Link]
-
Britannica. Ulf von Euler. [Link]
-
ResearchGate. Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. [Link]
-
PubMed. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. [Link]
-
PubMed Central. Prostaglandin analogs in ophthalmology. [Link]
-
Karolinska Institutet. Ulf von Euler found the key to the sympathetic nervous system. [Link]
-
PubMed. Structural requirements for prostaglandin analog interaction with the ovine corpus luteum prostaglandin F2 alpha receptor. Implications for development of a photoaffinity probe. [Link]
-
PubMed Central. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction. [Link]
-
Organic Letters. A General Catalyst Controlled Route to Prostaglandin F2α. [Link]
-
PubMed. Initial clinical studies with prostaglandins and their analogues. [Link]
-
PubMed. Application of prostaglandins in obstetrics and gynecology. [Link]
-
PubMed. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). [Link]
-
PubMed. Clinical applications of prostaglandins in Obstetrics and Gynaecology. [Link]
-
PubMed. Pharmacology of topical prostaglandin F2 α analogs and their place in the treatment of glaucoma in small animals. [Link]
-
PubMed. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect. [Link]
-
PubMed. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. [Link]
-
ResearchGate. Corey's synthetic route of the Corey lactone. [Link]
-
Wikipedia. Prostaglandin F receptor. [Link]
-
Scribd. Corey Prostaglandin Synthesis. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. PGF 2α [Ligand Id: 1884] activity data from GtoPdb and ChEMBL. [Link]
-
PubMed. The ocular effects of prostaglandins and the therapeutic potential of a new PGF2 alpha analog, PhXA41 (latanoprost), for glaucoma management. [Link]
-
SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]
-
PubMed. Luteolytic activity of a synthetic prostaglandin and PGF2alpha in heifers. [Link]
-
PubMed Central. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. [Link]
-
PubMed. Luteolytic Effect of Prostaglandin F2 Alpha and Two Metabolites in Ewes. [Link]
-
PubMed. Comparisons of different combinations of analogues of PGF2 alpha and dopamine agonists for the termination of pregnancy in dogs. [Link]
-
Wikipedia. Aspirin. [Link]
-
PubMed Central. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis. [Link]
-
PubMed. Effect of a prostaglandin F2 alpha analogue prostinfenem (15-methyl-PGF2 alpha), to induce luteolysis and oestrus in heifers. [Link]
-
PubMed. Radioligand binding analysis of receptor subtypes in two FP receptor preparations that exhibit different functional rank orders of potency in response to prostaglandins. [Link]
-
YouTube. Clinical applications of Prostaglandins and their analoguesPGE1, PGE2, PGF2α, PGI2 Analog. [Link]
-
ResearchGate. (PDF) SAR of Ligands of the hFP Receptor. [Link]
-
PubMed. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. [Link]
-
Annals of Eye Science. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. [Link]
-
PubMed Central. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review. [Link]
-
ResearchGate. A review of the use of latanoprost for glaucoma since its launch. [Link]
-
IOVS. Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. [Link]
-
Dove Medical Press. Intraocular pressure dynamics with prostaglandin analogs: a clinical application of water-drinking test. [Link]
-
ResearchGate. Structures of the prostaglandin analogs under investigation. [Link]
-
PubMed. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. [Link]
-
PubMed Central. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients. [Link]
Sources
- 1. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PGF<sub>2α</sub> | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
- 16. Analysis of the Responsiveness of Latanoprost, Travoprost, Bimatoprost, and Tafluprost in the Treatment of OAG/OHT Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Latanoprost - Wikipedia [en.wikipedia.org]
- 18. healthon.com [healthon.com]
- 19. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Luteolytic effect of prostaglandin F2 alpha and two metabolites in ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prostaglandin F2α Receptor: A Comprehensive Technical Guide to its Physiological Roles
This guide provides an in-depth exploration of the Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the receptor's fundamental signaling mechanisms, its diverse physiological functions, and its significance as a therapeutic target. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to the Prostaglandin F2α Receptor (FP Receptor)
Prostaglandins are a class of bioactive lipids that play a pivotal role in a vast array of physiological and pathological processes.[1] PGF2α, a prominent member of this family, exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the FP receptor.[2][3] This receptor is encoded by the PTGFR gene in humans and is a critical mediator of female reproductive functions, cardiovascular homeostasis, and ocular physiology.[1][4][5] Understanding the intricacies of the FP receptor is paramount for developing targeted therapeutics for a range of conditions, from preterm labor to glaucoma and cardiovascular disease.[6][7]
Two splice variants of the human FP receptor, FPA and FPB, have been identified, adding another layer of complexity to its regulation and function.[1] The receptor is widely distributed throughout the body, with particularly high expression in the corpus luteum, myometrium, ocular tissues, and the cardiovascular system.[1][8]
Signaling Pathways of the FP Receptor
Activation of the FP receptor by PGF2α initiates a cascade of intracellular events primarily through two major signaling pathways: the canonical Gαq/Phospholipase C pathway and the Gα12/13/Rho pathway.
The Gαq/Phospholipase C (PLC) Pathway
The predominant signaling cascade initiated by the FP receptor involves its coupling to the G protein Gαq.[9] This interaction activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
-
IP3 : This soluble molecule diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2][9] This rapid increase in intracellular calcium is a hallmark of FP receptor activation and is a key driver of many of its physiological effects, such as smooth muscle contraction.[9]
-
DAG : Concurrently, DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, further modulating cellular responses.[10]
In some contexts, PGF2α has been shown to trans-activate the epidermal growth factor receptor (EGFR) and trigger the mitogen-activated protein kinase (MAPK) signaling pathway through a PLC-dependent mechanism.[11]
The Rho/Rho-Kinase (ROCK) Pathway
In addition to the Gαq pathway, the FP receptor can also couple to Gα12/13, leading to the activation of the small GTPase Rho.[1] Activated Rho, in turn, stimulates Rho-kinase (ROCK). This pathway is particularly important in mediating changes in the cytoskeleton, cell morphology, and smooth muscle contraction by sensitizing the contractile machinery to calcium.
Physiological Roles of the FP Receptor
The widespread distribution of the FP receptor dictates its involvement in a multitude of physiological processes.
Female Reproduction
The FP receptor is indispensable for normal female reproductive function, playing critical roles in luteolysis and parturition.[1][7]
-
Luteolysis : In many species, PGF2α produced by the uterus acts on FP receptors in the corpus luteum to cause its regression (luteolysis), a crucial step for the initiation of a new reproductive cycle.[12][13][14] This process involves a decrease in progesterone production.[12][13] In primates, while the uterus is not the primary source of luteolytic PGF2α, the FP receptor is still considered a key player in functional luteolysis, with estrogen potentially regulating the subcellular localization and sensitivity of the receptor.[15]
-
Parturition : During pregnancy, the expression of the FP receptor in the myometrium increases significantly towards term.[16] PGF2α, acting through the FP receptor, is a potent stimulator of uterine contractions, contributing to the initiation and progression of labor.[9][17][18] In fact, mice lacking the FP receptor exhibit a failure of parturition.[4] PGF2α and its receptor are also involved in preparing the decidua for its role in childbirth.[17] While PGF2α is crucial for labor, prostaglandin E2 (PGE2) is thought to be more important for the initiation of labor, including cervical ripening.[19][20]
Cardiovascular System
Emerging evidence highlights a significant role for the FP receptor in cardiovascular homeostasis and disease.[1][6]
-
Blood Pressure Regulation : PGF2α can elevate blood pressure by acting on FP receptors in vascular smooth muscle cells, causing vasoconstriction.[1][21] Studies in FP receptor knockout mice have shown reduced blood pressure, suggesting a role for this receptor in maintaining normal blood pressure.[21]
-
Atherosclerosis : The FP receptor has been implicated in the pathogenesis of atherosclerosis.[1][21] Deletion of the FP receptor in a mouse model of atherosclerosis resulted in retarded lesion development.[21]
-
Cardiac Hypertrophy and Fibrosis : In the heart, PGF2α can induce cardiac myocyte hypertrophy and promote fibrosis through the FP receptor, contributing to cardiac remodeling in pathological conditions.[1][6]
Ocular Physiology
The FP receptor is a well-established therapeutic target in ophthalmology, particularly for the management of glaucoma.
-
Intraocular Pressure (IOP) Regulation : FP receptor agonists are widely used as first-line treatments for glaucoma.[1] They lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[10] The FP receptor is expressed in various ocular tissues, including the ciliary muscle, trabecular meshwork, and iris.[4][8][22]
The FP Receptor in Pathology and as a Therapeutic Target
Given its diverse physiological roles, dysregulation of FP receptor signaling is implicated in several pathological conditions, making it an attractive target for drug development.
-
Preterm Labor : Due to its role in uterine contractions, antagonists of the FP receptor are being investigated as potential tocolytics to prevent preterm labor.[9][23]
-
Glaucoma : As mentioned, FP receptor agonists like latanoprost, travoprost, and bimatoprost are mainstays in glaucoma therapy.[1][23]
-
Cardiovascular Disease : The involvement of the FP receptor in hypertension and atherosclerosis suggests that FP receptor antagonists could have therapeutic potential in cardiovascular medicine.[1][6][21]
-
Endometriosis : PGF2α and its receptor may play a role in the pathophysiology of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus.[12][23]
-
Inflammation : The PGF2α-FP axis has been shown to have both pro- and anti-inflammatory effects, and its role in inflammatory conditions like arthritis is an area of ongoing research.[5]
Experimental Protocols for Studying the FP Receptor
A variety of experimental techniques are employed to investigate the function and regulation of the FP receptor. The following are detailed, self-validating protocols for key assays.
Quantification of FP Receptor mRNA Expression by Real-Time Quantitative PCR (qPCR)
This protocol allows for the sensitive and specific quantification of FP receptor mRNA levels in cells or tissues.
Workflow Diagram:
Step-by-Step Methodology:
-
RNA Isolation:
-
Homogenize cells or tissue in TRIzol reagent (or a similar RNA extraction reagent) according to the manufacturer's protocol.[19]
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated system like the Agilent Bioanalyzer. High-quality RNA is crucial for accurate qPCR results.
-
-
DNase Treatment (Optional but Recommended):
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[7]
-
Follow the manufacturer's protocol for the reverse transcription kit.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix (or TaqMan Master Mix and a specific probe for the FP receptor).[7]
-
Forward and reverse primers specific for the FP receptor gene.
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for the FP receptor and a reference (housekeeping) gene (e.g., GAPDH, β-actin) for each sample.[24]
-
Calculate the relative expression of the FP receptor mRNA using the ΔΔCt method.[25]
-
Controls: Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase (-RT) control to verify the absence of genomic DNA amplification.[7]
-
Detection of FP Receptor Protein by Western Blotting
This protocol allows for the detection and semi-quantification of FP receptor protein in cell or tissue lysates.
Step-by-Step Methodology:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in ice-cold RIPA buffer supplemented with protease inhibitors.[26]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.[27]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[27]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the FP receptor, diluted in blocking buffer, overnight at 4°C with gentle agitation.[27]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[27]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Controls: Include a positive control lysate from cells known to express the FP receptor and a negative control from cells that do not. A lane with only the secondary antibody should be included to check for non-specific binding.
-
Measurement of Intracellular Calcium Mobilization
This assay directly measures the functional response of the FP receptor to agonists by monitoring changes in intracellular calcium concentration.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the FP receptor (either endogenously or through transfection) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.[1]
-
-
Dye Loading:
-
De-esterification:
-
Wash the cells twice to remove excess dye and incubate for at least 20 minutes to allow for the de-esterification of the dye within the cells.[1]
-
-
Agonist/Antagonist Treatment:
-
For antagonist studies, pre-incubate the cells with the antagonist for a defined period.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence for a short period.
-
Inject the FP receptor agonist (e.g., PGF2α) and immediately begin recording the change in fluorescence over time.[2]
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio (for Fura-2) or the change in fluorescence intensity (for Fluo-4).[1]
-
Plot the response over time to visualize the calcium transient.
-
For dose-response curves, test a range of agonist concentrations and calculate the EC50 value. For antagonists, calculate the IC50 value.
-
Controls: Include wells with vehicle control (no agonist) to establish the baseline and a positive control with a known calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the activation of the Gαq/PLC signaling pathway by quantifying the accumulation of inositol phosphates.
Step-by-Step Methodology:
-
Cell Labeling:
-
Label cells expressing the FP receptor with [3H]-myo-inositol overnight to incorporate the radiolabel into the cellular phosphoinositide pool.[10]
-
-
Lithium Chloride (LiCl) Treatment:
-
Agonist Stimulation:
-
Stimulate the cells with the FP receptor agonist for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Lyse the cells and extract the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantify the amount of [3H]-IPs in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Express the results as the amount of total [3H]-IPs accumulated in response to the agonist, normalized to the total radioactivity incorporated.
-
Alternative Method: Commercially available homogeneous time-resolved fluorescence (HTRF) assays for IP1 offer a non-radioactive, high-throughput alternative.[8][13][28]
-
Controls: Include a vehicle control to determine the basal level of IP accumulation and a positive control with a known PLC activator.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacology of the FP receptor.
Table 1: Binding Affinities and Potencies of FP Receptor Agonists
| Compound | Receptor/Tissue | Assay | Parameter | Value | Reference |
| PGF2α | Human FP Receptor | Binding | Ki | ~1 nM | [4] |
| Latanoprost acid | Human FP Receptor | Binding | Ki | 98 nM | [29] |
| Travoprost acid | Human Ciliary Muscle | PI Turnover | EC50 | 1.4 nM | [29] |
| Travoprost acid | Human Trabecular Meshwork | PI Turnover | EC50 | 3.6 nM | [29] |
| Cloprostenol | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 3 x 10-12 M | [30] |
| Fluprostenol | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 3-10 x 10-11 M | [30] |
| PGF2α | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 10-8 M | [30] |
| PGF2α | MYLA Cells | Ca2+ Oscillation Frequency | pEC50 | 8.572 ± 0.20 | [31] |
| Carboprost | Rat Myometrium | Contraction | pEC50 | 6.81 ± 0.25 | [32] |
Table 2: Potencies of FP Receptor Antagonists
| Compound | Receptor/Tissue | Assay | Parameter | Value | Reference |
| AL-8810 | Rat A7r5 Cells | PI Turnover | pA2 | 6.68 ± 0.23 | [20] |
| AL-8810 | Mouse 3T3 Cells | PI Turnover | pA2 | 6.34 ± 0.09 | [20] |
| AL-8810 | Rat A7r5 Cells | PI Turnover | Ki | 426 ± 63 nM | [20] |
| N582707 | MYLA Cells | Ca2+ Transients (Fmax) | IC50 | 21.26 nM | [31] |
Conclusion
The Prostaglandin F2α receptor is a multifaceted GPCR with profound implications for human health and disease. Its critical roles in reproduction, cardiovascular function, and ocular physiology have made it a subject of intense research and a valuable therapeutic target. A thorough understanding of its signaling pathways, physiological functions, and the experimental methodologies used to study it, as detailed in this guide, is essential for advancing our knowledge and developing novel therapeutic strategies targeting this important receptor. The continued exploration of the FP receptor holds great promise for addressing a range of unmet medical needs.
References
-
Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]
-
Makino, S., Zaragoza, D. B., Mitchell, B. F., Robertson, S., & Olson, D. M. (2007). Prostaglandin F2alpha and its receptor as activators of human decidua. Seminars in Reproductive Medicine, 25(1), 60–68. [Link]
-
Breyer, R. M., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Current Opinion in Nephrology and Hypertension, 10(1), 23–29. [Link]
-
Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]
-
Bishop, C. V., Winning, V. S., & Stouffer, R. L. (2015). Estrogen promotes luteolysis by redistributing prostaglandin F2α receptors within primate luteal cells. Reproduction, 149(4), 409–418. [Link]
-
Bishop, C. V., Winning, V. S., & Stouffer, R. L. (2015). Estrogen promotes luteolysis by redistributing prostaglandin F2α receptors within primate luteal cells. Reproduction, 149(4), 409–418. [Link]
-
Wang, D., & DuBois, R. N. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116. [Link]
-
Wikipedia. (2023). Prostaglandin F2alpha. In Wikipedia. [Link]
-
Wood, S. L., et al. (2022). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology, 13, 941369. [Link]
-
Ocklind, A., et al. (1997). Localization of the prostaglandin F2 alpha receptor messenger RNA and protein in the cynomolgus monkey eye. Investigative Ophthalmology & Visual Science, 38(11), 2264–2273. [Link]
-
Tsai, S. J., & Wiltbank, M. C. (1998). Prostaglandin F(2alpha) Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 59(4), 721–727. [Link]
-
Yu, Y., et al. (2009). Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis. Proceedings of the National Academy of Sciences of the United States of America, 106(19), 7985–7990. [Link]
-
Niswender, G. D., et al. (1985). Effects of prostaglandin F2 alpha-induced luteolysis on the populations of cells in the ovine corpus luteum. Endocrinology, 116(1), 239–245. [Link]
-
Narumiya, S., Sugimoto, Y., & Ushikubi, F. (2007). Prostanoid receptors: structures, properties, and functions. Physiological Reviews, 87(4), 1195–1226. [Link]
-
Vassaux, G., Gaillard, D., Ailhaud, G., & Négrel, R. (1992). Prostaglandin F2 alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium. Biochemical and Biophysical Research Communications, 186(2), 1038–1045. [Link]
-
Ocklind, A., et al. (1997). Localization of the prostaglandin F2 alpha receptor in rat tissues. Prostaglandins, Leukotrienes and Essential Fatty Acids, 57(6), 527–532. [Link]
-
Dong, Y. L., & Yallampalli, C. (2009). Prostaglandin F receptor expression in intrauterine tissues of pregnant rats. Reproductive Biology and Endocrinology, 7, 102. [Link]
-
Powell, W. S., Hammarström, S., & Samuelsson, B. (1974). Letter: Prostaglandin-F2alpha receptor in human corpora lutea. Lancet, 1(7866), 1120. [Link]
-
Blesson, C. S., & Sahlin, L. (2014). Prostaglandin E and F receptors in the uterus. Receptors & Clinical Investigation, 1(2). [Link]
-
Tsai, S. J., & Wiltbank, M. C. (1998). Prostaglandin F2α Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. Biology of Reproduction, 59(4), 721–727. [Link]
-
Wikipedia. (2023). Prostaglandin F receptor. In Wikipedia. [Link]
-
Sharif, N. A., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1059–1071. [Link]
-
Anthony, T. L., et al. (1998). Prostaglandin F2 alpha receptors in the human trabecular meshwork. Investigative Ophthalmology & Visual Science, 39(1), 38–47. [Link]
-
Sales, K. J., et al. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. [Link]
-
Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(2), R11–R21. [Link]
-
Wånggren, K., et al. (2008). Prostaglandin E2 and F2alpha receptors in the human Fallopian tube before and after mifepristone treatment. Molecular Human Reproduction, 14(10), 595–602. [Link]
-
Kirsch, P., et al. (2013). Novel prostaglandin receptor modulators – Part II: EP receptor modulators; a patent review (2002 – 2012). Expert Opinion on Therapeutic Patents, 23(1), 59–82. [Link]
-
Adelantado, J. M., et al. (1988). Topography of human uterine prostaglandin E and F2 alpha receptors and their profiles during pathological states. The Journal of Clinical Endocrinology and Metabolism, 67(6), 1263–1269. [Link]
-
Palliser, H. K., et al. (2005). Prostaglandin E and F receptor expression and myometrial sensitivity at labor onset in the sheep. Biology of Reproduction, 72(2), 344–351. [Link]
-
Feo, D. J., & Gomer, R. H. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. Journal of Leukocyte Biology, 109(3), 545–553. [Link]
-
Olson, D. M. (2004). A prostaglandin F 2alpha receptor antagonist administered to the mother is effective in preventing preterm birth in a rat model. American Journal of Obstetrics and Gynecology, 190(1), 235–242. [Link]
-
Liu, J., et al. (2021). PGE2 vs PGF2α in human parturition. Reproduction, 161(2), R11–R21. [Link]
-
ResearchGate. (n.d.). 4265 PDFs | Review articles in PROSTAGLANDIN E RECEPTORS. Retrieved January 16, 2026, from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Jabbour, H. N., et al. (2003). Prostaglandin (PG) F(2alpha) receptor expression and signaling in human endometrium: role of PGF(2alpha) in epithelial cell proliferation. The Journal of Clinical Endocrinology and Metabolism, 88(4), 1839–1846. [Link]
-
Wood, S. L., et al. (2022). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology, 13, 941369. [Link]
-
Illumina, Inc. (n.d.). Absolute Quantification of Gene Expression using SYBR Green in the Eco™ Real-Time PCR System. Retrieved January 16, 2026, from [Link]
-
The Biotechnology Guy. (2021, January 4). qPCR (real-time PCR) protocol explained [Video]. YouTube. [Link]
-
Tan, H., et al. (2011). Progesterone Receptor-A and -B Have Opposite Effects on Proinflammatory Gene Expression in Human Myometrial Cells. Endocrinology, 152(9), 3619–3629. [Link]
-
Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. Journal of Ocular Pharmacology and Therapeutics, 19(6), 501–515. [Link]
-
Wood, S. L., et al. (2022). Effect of five FP antagonists upon PGF2α-stimulated Ca²⁺ transients in... [Figure]. In PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology. [Link]
-
Condon, J. C., et al. (2003). A decline in the levels of progesterone receptor coactivators in the pregnant uterus at term may antagonize progesterone receptor function and contribute to the initiation of parturition. Proceedings of the National Academy of Sciences of the United States of America, 100(16), 9518–9523. [Link]
Sources
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Prostaglandin F receptor expression in intrauterine tissues of pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. file.elabscience.com [file.elabscience.com]
- 23. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. illumina.com [illumina.com]
- 26. bio-rad.com [bio-rad.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 32. storage.imrpress.com [storage.imrpress.com]
Prostaglandin F2alpha dimethyl amide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Modulator of the Prostaglandin System
Prostaglandin F2α (PGF2α) is a potent, naturally occurring lipid mediator that exerts a wide array of physiological and pathological effects through its interaction with the G-protein coupled FP receptor. The intricate signaling cascades initiated by PGF2α are pivotal in processes ranging from smooth muscle contraction and luteolysis to inflammation and cellular growth. To dissect the precise contributions of the PGF2α/FP receptor axis in these complex biological systems, highly specific pharmacological tools are indispensable. Prostaglandin F2α dimethyl amide (PGF2α-DMA) has emerged as a crucial research compound, functioning as a weak antagonist of the FP receptor.[1][2][3] This modification of the terminal carboxyl group of PGF2α to a dimethyl amide moiety significantly alters its biological activity, transforming it from a potent agonist to a modulator that can competitively inhibit the actions of endogenous PGF2α. This guide provides a comprehensive technical overview of PGF2α-DMA, encompassing its chemical architecture, physicochemical characteristics, synthesis, mechanism of action, and practical applications in experimental biology.
I. Chemical Structure and Physicochemical Properties
A thorough understanding of the molecular characteristics of PGF2α-DMA is fundamental to its application in research. The subtle alteration of the parent PGF2α molecule imparts distinct properties that govern its solubility, stability, and ultimately, its biological function.
Molecular Structure
PGF2α-DMA is a synthetic derivative of PGF2α, an eicosanoid derived from arachidonic acid. The key structural feature of PGF2α-DMA is the conversion of the carboxylic acid at the C-1 position to an N,N-dimethyl amide. This modification neutralizes the negative charge of the carboxyl group, which has profound implications for its interaction with the FP receptor and its overall physicochemical behavior.
-
IUPAC Name: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide[4]
-
Synonyms: Dinoprost dimethyl amide, PGF2α dimethyl amide[1][5]
-
Molecular Weight: 381.6 g/mol [5]
Physicochemical Data Summary
The physicochemical properties of PGF2α-DMA are critical for its handling, formulation, and experimental application. The amidation of the carboxylic acid group significantly impacts its solubility profile compared to the parent compound, PGF2α.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₉NO₄ | [1][5] |
| Molecular Weight | 381.6 g/mol | [5] |
| Appearance | A solution in methyl acetate | [1] |
| Purity | ≥98% | [6] |
| Solubility (mg/mL) | DMF: >50DMSO: >50Ethanol: >20Methyl Acetate: >10PBS (pH 7.2): >3 | [1] |
| Storage | -20°C | [6] |
| Stability | ≥ 2 years at -20°C | [6] |
| SMILES | O[C@@H]1CCCCC">C@@HC1 | [1] |
| InChI Key | QGAWKBHDDFBNMX-GWSKAPOCSA-N | [1] |
II. Synthesis and Characterization
The generation of PGF2α-DMA for research purposes requires a reliable synthetic route and robust analytical methods for its characterization and quality control.
Synthetic Approach: Amidation of Prostaglandin F2α
The synthesis of PGF2α-DMA is achieved through the amidation of the C-1 carboxylic acid of PGF2α. While numerous methods exist for amide bond formation, a common approach involves the activation of the carboxylic acid followed by reaction with dimethylamine.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of PGF2α-DMA.
Detailed Protocol for Amidation of Carboxylic Acids (General Method):
This protocol provides a general framework for the amidation of a carboxylic acid, which can be adapted for the synthesis of PGF2α-DMA.
Materials:
-
Prostaglandin F2α
-
Titanium tetrachloride (TiCl₄)[7]
-
Pyridine (anhydrous)[7]
-
Dimethylamine solution
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Prostaglandin F2α (1 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial under an inert atmosphere.[7]
-
Add TiCl₄ (3 mmol) to the solution, followed by the addition of dimethylamine (1 mmol).[7]
-
Seal the vial tightly and heat the reaction mixture at 85°C for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[7]
-
Treat the residue with 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to yield pure Prostaglandin F2α dimethyl amide.
Analytical Characterization
The identity and purity of synthesized PGF2α-DMA should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of PGF2α-DMA. The presence of signals corresponding to the dimethyl amide group and the disappearance of the carboxylic acid proton signal are key diagnostic features. The complex spin systems of the prostaglandin core can be elucidated using 2D NMR techniques such as COSY and HSQC.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of PGF2α-DMA in biological matrices.[9] A typical approach involves monitoring the transition of the precursor ion to one or more product ions.
Illustrative LC-MS/MS Parameters for Prostaglandin Analysis:
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from endogenous lipids |
| Flow Rate | 0.2-0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of PGF2α-DMA |
III. Mechanism of Action: Modulating FP Receptor Signaling
PGF2α-DMA exerts its biological effects by interacting with the FP receptor, a member of the Gq-coupled receptor family. Unlike its parent compound, PGF2α-DMA acts as a weak antagonist, thereby inhibiting the downstream signaling events typically initiated by PGF2α.
FP Receptor Binding and Antagonism
The FP Receptor Signaling Cascade
Activation of the FP receptor by PGF2α initiates a well-defined signaling cascade that is primarily mediated by the Gq family of G proteins. PGF2α-DMA, as an antagonist, blocks the initiation of this cascade.
Caption: The FP receptor signaling pathway and its inhibition by PGF2α-DMA.
Upon agonist binding, the FP receptor activates Gαq, which in turn stimulates phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11][12] IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC).[11]
Downstream of PKC, the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf/MEK/ERK pathway, is activated.[13][14] This can also be triggered through transactivation of the epidermal growth factor receptor (EGFR).[15] The activation of ERK1/2 leads to the phosphorylation and activation of various transcription factors, which then translocate to the nucleus to regulate gene expression, ultimately leading to cellular responses such as smooth muscle contraction, cell proliferation, and inflammation.[4][10]
IV. Experimental Protocols and Applications
PGF2α-DMA is a valuable tool for investigating the physiological and pathological roles of the PGF2α/FP receptor system. Its primary application is as a selective antagonist in a variety of in vitro and ex vivo experimental models.
In Vitro Smooth Muscle Contraction Assay
One of the hallmark effects of PGF2α is the contraction of smooth muscle. PGF2α-DMA can be used to competitively inhibit this effect, allowing for the characterization of FP receptor-mediated contractility. The following is a representative protocol for a smooth muscle contraction assay using an isolated tissue preparation, such as the gerbil colon or guinea pig ileum.
Materials:
-
Isolated smooth muscle tissue (e.g., gerbil colon, guinea pig ileum)
-
Organ bath system with a force transducer
-
Krebs-Henseleit solution (or other appropriate physiological salt solution), gassed with 95% O₂ / 5% CO₂
-
Prostaglandin F2α (agonist)
-
Prostaglandin F2α dimethyl amide (antagonist)
-
Appropriate solvents for dissolving the prostaglandins (e.g., ethanol, DMSO)
Procedure:
-
Prepare the isolated smooth muscle tissue and mount it in the organ bath containing pre-warmed (37°C) and gassed Krebs-Henseleit solution.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washing every 15-20 minutes.
-
Obtain a cumulative concentration-response curve for PGF2α by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue thoroughly to return to baseline tension.
-
Incubate the tissue with a fixed concentration of PGF2α-DMA for a predetermined period (e.g., 20-30 minutes).
-
In the continued presence of PGF2α-DMA, obtain a second cumulative concentration-response curve for PGF2α.
-
Repeat steps 4-6 with increasing concentrations of PGF2α-DMA.
-
Analyze the data by comparing the concentration-response curves in the absence and presence of the antagonist. A rightward shift in the agonist's concentration-response curve is indicative of competitive antagonism. The Schild plot can be used to determine the pA₂ value, which is a measure of the antagonist's affinity.
Cellular-Based Assays
PGF2α-DMA can also be employed in cell-based assays to investigate its effects on intracellular signaling pathways.
-
Calcium Mobilization Assays: In cells expressing the FP receptor, PGF2α induces a rapid increase in intracellular calcium. Pre-incubation with PGF2α-DMA would be expected to inhibit this response. This can be measured using fluorescent calcium indicators such as Fura-2 or Fluo-4.
-
MAPK Activation Assays: The ability of PGF2α-DMA to block PGF2α-induced phosphorylation of ERK1/2 can be assessed by Western blotting using phospho-specific antibodies.
-
Reporter Gene Assays: Cells can be transfected with a reporter construct containing a promoter with response elements for transcription factors downstream of FP receptor activation (e.g., CREB, NFAT). The ability of PGF2α-DMA to inhibit PGF2α-induced reporter gene expression can then be quantified.
V. Conclusion and Future Perspectives
Prostaglandin F2α dimethyl amide is a well-established, albeit weak, antagonist of the FP receptor that serves as a valuable pharmacological tool for researchers in numerous fields. Its ability to selectively block the actions of PGF2α allows for the elucidation of the specific roles of this potent lipid mediator in a variety of physiological and pathophysiological processes. While more potent and selective FP receptor antagonists have since been developed, the historical significance and continued use of PGF2α-DMA in foundational research underscore its importance. Future studies may focus on leveraging the structural modifications of PGF2α-DMA to design novel biased ligands that can selectively activate or inhibit specific downstream signaling pathways of the FP receptor, offering the potential for more targeted therapeutic interventions.
VI. References
-
Bastien, L., et al. (2015). Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. Molecular Pharmacology, 87(3), 430-441.
-
Chen, Y., et al. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 1, 116.
-
PubChem. (n.d.). prostaglandin F2alpha N-dimethylamide. Retrieved from [Link]
-
Jaffal, S. (2023). Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells. Journal of Pharmaceutics and Pharmacology Research, 6(2).
-
Andersen, N. H., & Lin, B. S. (1987). 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues. Biochemistry, 26(17), 5543-5553.
-
Huang, Y., & Zhang, J. (2022). A Practical and Efficient Method for the Synthesis of N,N-Dimethylamides from Carboxylic Acids Using Trimethylacetic Anhydride and Catalytic Potassium tert-Butoxide. Synthesis, 54(19), 4235-4242.
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4536-4543.
-
Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry, 78(9).
-
Coulombe, R., et al. (2012). Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps. Nature, 490(7419), 238-242.
-
Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide. Retrieved from [Link]
-
Chen, D. B., et al. (1998). Prostaglandin F2alpha stimulates the Raf/MEK1/mitogen-activated protein kinase signaling cascade in bovine luteal cells. Endocrinology, 139(9), 3875-3883.
-
Sharif, N. A., & Xu, S. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1059-1078.
-
Nidy, E. G., & Johnson, R. A. (1975). Synthesis of metabolites of prostaglandin f2alpha resulting from beta-oxidation of the carboxylic acid side chain. The Journal of Organic Chemistry, 40(10), 1415-1420.
-
Vezza, R., et al. (2001). Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport. Molecular Pharmacology, 59(6), 1506-1513.
-
Goupil, E., et al. (2020). Optimization of the prostaglandin F2α receptor for structural biology. PLoS One, 15(11), e0242426.
-
Marmo, E. (1979). Prostaglandin F2 alpha and cardiovascular system: review of studies conducted in dogs. Research Communications in Chemical Pathology and Pharmacology, 25(2), 195-204.
-
Leovey, E. M., & Andersen, N. H. (1975). Molecular basis of prostaglandin potency. II. Proton NMR studies of the conformation of prostaglandin F2alpha. Prostaglandins, 10(4), 677-682.
-
Bastien, L., et al. (2015). Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK. ResearchGate. Retrieved from [Link]
-
Chi, Y., et al. (2014). Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. Pharmacology Research & Perspectives, 2(4), e00050.
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Sharif, N. A., & Xu, S. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Robert B. Woodward (1973). Retrieved from [Link]
-
Iadonisi, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94.
-
SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). Retrieved from [Link]
-
DeepDyve. (n.d.). A SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α). Retrieved from [Link]
-
Liu, H., et al. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 52(4), 850-859.
-
Waraich, R. S., et al. (1998). Prostaglandin F2αStimulates Formation of p21 -GTP Complex and Mitogen-activated Protein Kinase in NIH-3T3 Cells via Gq-protein-coupled Pathway. ResearchGate. Retrieved from [Link]
-
Goupil, E., et al. (2020). Prostaglandin F2α and angiotensin II type 1 receptors exhibit differential cognate G protein coupling regulation. The Journal of Biological Chemistry, 295(44), 14969-14983.
-
ResearchGate. (n.d.). PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... Retrieved from [Link]
-
Gerez, J. R., et al. (2022). Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. The EMBO Journal, 41(21), e111538.
-
Falkenburger, B. H., et al. (2010). Quantitative Properties and Receptor Reserve of the DAG and PKC Branch of G(q)-coupled Receptor Signaling. The Journal of General Physiology, 135(4), 259-284.
-
Universidade de Lisboa. (2023). LC-MS/MS method development for anti- oxidative biomarkers. Retrieved from [Link]
-
Monneret, G., et al. (2004). Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2. The Journal of Biological Chemistry, 279(33), 34680-34687.
-
Diva-portal.org. (n.d.). Literature study for selection of methods for analysing challenging oxidised lipids. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin antagonist. Retrieved from [Link]
-
Trappe, T. A., et al. (2011). Prostaglandin F2α Stimulates PI3K/ERK/mTOR Signaling and Skeletal Myotube Hypertrophy. American Journal of Physiology-Cell Physiology, 300(4), C771-C780.
-
Klawitter, J., et al. (2011). LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-856.
-
Klawitter, J., et al. (2011). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research, 52(4), 850-859.
-
Corey, E. J., et al. (1969). Stereo-controlled synthesis of dl-prostaglandins F2.alpha. and E2. Journal of the American Chemical Society, 91(20), 5675-5677.
-
NP-MRD. (n.d.). Showing NP-Card for Prostaglandin F2a (NP0334676). Retrieved from [Link]
-
Fiaschi, T., et al. (2005). PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. Journal of Cellular Physiology, 205(3), 432-441.
-
Horsley, V., & Pavlath, G. K. (2003). Prostaglandin F2(alpha) Stimulates Growth of Skeletal Muscle Cells via an NFATC2-dependent Pathway. The Journal of Cell Biology, 161(1), 111-118.
-
Abrams, J., & P. A. (1978). The action of the prostaglandins on isolated human ureteric smooth muscle. British Journal of Urology, 50(1), 14-17.
Sources
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F(2alpha) stimulates MEK-ERK signalling but decreases the expression of alkaline phosphatase in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 500-MHz proton NMR studies of the medium-dependent conformational preference of prostaglandin F2 alpha analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin F2alpha stimulates the Raf/MEK1/mitogen-activated protein kinase signaling cascade in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Prostaglandin F2α Dimethyl Amide: Characterization as a Weak FP Receptor Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of Prostaglandin F2α dimethyl amide (PGF2α-DMA), one of the earliest identified antagonists of the prostaglandin F2α (FP) receptor. While newer, more potent antagonists have since been developed, an understanding of PGF2α-DMA's mechanism and characterization remains fundamental for researchers in the prostanoid field. This document delineates the canonical FP receptor signaling pathway, presents the mechanism of competitive antagonism, and provides detailed, field-proven protocols for validating its activity. By synthesizing foundational theory with practical, self-validating experimental workflows, this guide serves as a comprehensive resource for investigating weak antagonists and characterizing ligand-receptor interactions within the G-protein coupled receptor (GPCR) superfamily.
Part 1: Foundational Concepts
The Prostaglandin F2α (PGF2α) / FP Receptor Axis
Prostaglandin F2α (PGF2α) is a biologically active lipid compound derived from arachidonic acid. Its diverse physiological effects are mediated primarily through the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) family.[1][2] The PGF2α/FP axis is a critical signaling system involved in a wide range of physiological processes, including uterine smooth muscle contraction during parturition, luteolysis in the reproductive cycle, and the regulation of intraocular pressure.[2][3] Given its role in these critical functions, the FP receptor is a significant target for therapeutic intervention.
The FP Receptor Signaling Cascade
The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[4] Upon agonist binding (e.g., PGF2α), the receptor undergoes a conformational change that activates Gq. This initiates a well-defined intracellular signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[5][6]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8]
-
Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][9] Concurrently, DAG remains in the plasma membrane where it, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[5][7] This cascade ultimately leads to the downstream cellular responses associated with FP receptor activation.
Caption: Canonical FP Receptor Signaling Pathway.
The Role of Antagonists in GPCR Research
Receptor antagonists are invaluable pharmacological tools. They work by binding to a receptor but failing to provoke the intracellular response seen with an agonist.[3] This allows researchers to block endogenous signaling, characterize receptor function, and validate potential drug targets. While high-potency antagonists are often sought, weak antagonists like PGF2α-DMA are also important. They serve as foundational chemical scaffolds for developing more potent molecules and are useful for probing the structure-activity relationships (SAR) of a receptor's binding pocket. Although it has largely been superseded by more selective and potent compounds like AL-8810, PGF2α-DMA remains a relevant tool for historical and comparative studies.[10][11]
Part 2: Characterization of PGF2α Dimethyl Amide
Molecular Profile
PGF2α dimethyl amide (also known as Dinoprost dimethyl amide) is a synthetic derivative of the endogenous PGF2α. The key structural modification is the conversion of the C1 carboxylic acid group to a dimethyl amide.
-
Chemical Name: 9α,11α,15R-trihydroxy-N,N-dimethyl-prosta-5Z,13E-dien-1-amide[12]
-
Molecular Formula: C22H39NO4[12]
-
Molecular Weight: 381.6 g/mol [12]
Mechanism of Action: Competitive Antagonism
PGF2α-DMA functions as a competitive antagonist at the FP receptor. It competes with the endogenous agonist, PGF2α, for the same binding site on the receptor. However, upon binding, its structure does not induce the necessary conformational change to activate the downstream Gq signaling pathway. The result is receptor occupancy without activation, thereby blocking the effects of the agonist.[3]
Caption: Competitive antagonism by PGF2α-DMA at the FP receptor.
Pharmacological Parameters
The potency of an antagonist is quantified by several key parameters. The table below summarizes data for PGF2α-DMA derived from literature, highlighting its characterization as a weak antagonist.
| Parameter | Description | Reported Value / Context | Source |
| IC50 | The concentration of an antagonist that inhibits 50% of a specific agonist response. | 3.2 µg/mL (approx. 8.4 µM) inhibits 50% of PGF2α-induced contraction in gerbil colon. | [12][13] |
| Effective Conc. | The concentration used to achieve a significant biological blockade. | 10 nM was sufficient to abolish the negative inotropic effect of PGF2α in isolated rat heart ventricle. | [14] |
| Reversal Action | The ability to reverse agonist-induced cellular effects. | Used to reverse the protective effects of FP agonists in human trabecular meshwork cells. | [10] |
Part 3: Experimental Protocols for Validation
Verifying the antagonistic activity of a compound like PGF2α-DMA requires a multi-faceted approach. The combination of functional assays (measuring a downstream cellular response) and binding assays (measuring direct receptor interaction) provides a robust and comprehensive characterization.
Workflow Overview
The general workflow for characterizing an antagonist involves establishing a stable cell system, performing functional and binding assays with appropriate controls, and analyzing the resulting data to determine key pharmacological parameters like IC50 and Ki.
Caption: Experimental workflow for antagonist validation.
Protocol: Functional Antagonism via Calcium Mobilization Assay
Principle: This assay quantifies the ability of PGF2α-DMA to block the increase in intracellular calcium triggered by the agonist PGF2α.[4][15] The assay relies on a calcium-sensitive fluorescent dye that increases its emission intensity upon binding to free Ca2+. The inhibition of this fluorescent signal in the presence of the antagonist is a direct measure of its functional blockade at the receptor.[16][17]
Methodology:
-
Cell Culture:
-
Maintain HEK293 cells (or another suitable host cell line) stably expressing the human FP receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO2.
-
Seed cells into a 96-well or 384-well black, clear-bottom microplate at a density that yields a confluent monolayer on the day of the assay. Allow cells to adhere for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light, to allow for dye de-esterification and intracellular accumulation.
-
-
Compound Addition and Measurement:
-
Causality Check: This protocol is performed on a fluorescence plate reader with integrated liquid handling (e.g., a FLIPR or FlexStation). The instrument measures a baseline fluorescence before adding compounds.
-
Antagonist Pre-incubation: Add varying concentrations of PGF2α-DMA (prepared in assay buffer) to the appropriate wells. Include a "vehicle-only" control. Incubate for 15-20 minutes at room temperature.
-
Agonist Challenge: Add a fixed concentration of PGF2α to all wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response), as predetermined from a full agonist dose-response curve. This ensures the assay is sensitive to inhibition.
-
Data Acquisition: The instrument records the fluorescence intensity over time (typically for 2-3 minutes) immediately following the agonist addition.
-
-
Self-Validation and Controls:
-
Positive Control (Agonist Max): Wells with vehicle pre-incubation followed by PGF2α challenge. This defines the maximum signal window.
-
Negative Control (Basal): Wells with vehicle pre-incubation followed by buffer challenge. This defines the baseline fluorescence.
-
Antagonist-Only Control: Wells with the highest concentration of PGF2α-DMA followed by buffer challenge. This ensures the antagonist itself does not elicit a calcium signal. A valid experiment shows a dose-dependent decrease in the PGF2α-induced signal by PGF2α-DMA.
-
Protocol: Competitive Binding via Fluorescence Polarization (FP) Assay
Principle: This homogeneous assay measures the disruption of an interaction between the FP receptor and a fluorescently-labeled PGF2α analog (a "tracer").[18] When the small tracer is unbound, it tumbles rapidly in solution, and polarized excitation light is emitted as largely depolarized light. When bound to the much larger receptor, its tumbling is slowed, and the emitted light remains highly polarized. An unlabeled competitor, PGF2α-DMA, displaces the tracer from the receptor, causing a decrease in polarization that can be quantified.[19]
Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare cell membranes from a cell line overexpressing the FP receptor.
-
Tracer: Use a commercially available or custom-synthesized fluorescent PGF2α analog. The tracer's own binding affinity (Kd) for the receptor must be determined beforehand via saturation binding experiments.
-
Assay Buffer: A suitable buffer (e.g., phosphate buffer with 0.1% BSA to reduce non-specific binding).
-
-
Assay Setup (384-well format):
-
Add a fixed concentration of the FP receptor preparation to all wells.
-
Add a fixed concentration of the fluorescent tracer to all wells. The optimal concentration is typically at or below the tracer's Kd value to ensure assay sensitivity.[20]
-
Add varying concentrations of the unlabeled competitor, PGF2α-DMA, to the experimental wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Self-Validation and Controls:
-
Maximum Polarization Control: Wells containing receptor and tracer but no competitor. This defines the upper bound of the signal (tracer is bound).
-
Minimum Polarization Control: Wells containing only the tracer in buffer (no receptor). This defines the lower bound of the signal (tracer is free).
-
Causality Check: A successful experiment will show a sigmoidal, dose-dependent decrease in mP from the maximum to the minimum value as the concentration of PGF2α-DMA increases, demonstrating competitive displacement of the tracer.
-
Part 4: Data Analysis and Interpretation
Analyzing Calcium Mobilization Data
The raw data (fluorescence intensity vs. time) is first processed by calculating the peak response minus the baseline for each well. These values are then normalized, typically with the positive control (agonist max) set to 100% and the negative control (basal) set to 0%. The normalized response is plotted against the logarithm of the PGF2α-DMA concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Analyzing Competitive Binding Data
The measured mP values are plotted against the logarithm of the PGF2α-DMA concentration. A competition binding curve is fitted using non-linear regression to determine the IC50. To find the binding affinity (Ki) of the competitor, the Cheng-Prusoff equation is used:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
Ki is the binding affinity of the competitor (PGF2α-DMA).
-
IC50 is the concentration of the competitor that displaces 50% of the tracer.
-
[L] is the concentration of the fluorescent tracer used in the assay.
-
Kd is the binding affinity of the fluorescent tracer for the receptor.
Synthesizing the Evidence
The combination of these results provides a complete pharmacological profile. The calcium mobilization assay confirms that PGF2α-DMA is a functional antagonist , capable of blocking the biological output of receptor activation. The competitive binding assay demonstrates that this functional effect is due to a direct interaction at the receptor's binding site and provides a quantitative measure of its binding affinity (Ki) . The relatively high micromolar values obtained for PGF2α-DMA in assays like colon contraction solidify its classification as a weak, low-potency antagonist compared to modern compounds.[12]
Conclusion
Prostaglandin F2α dimethyl amide stands as a foundational tool in the study of the FP receptor. While its weak potency has led to its replacement in many applications by more advanced antagonists, the principles and methodologies used for its characterization are timeless.[10][11] The experimental workflows detailed in this guide—from understanding the canonical Gq signaling pathway to executing and interpreting functional and binding assays—represent a core competency for any researcher in pharmacology and drug discovery. A thorough understanding of how to validate a weak antagonist like PGF2α-DMA provides the essential framework for the discovery and development of the next generation of potent and selective therapeutics targeting GPCRs.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. PubMed. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Prostaglandin F2? dimethyl amide. Bertin Bioreagent. [Link]
-
An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. PubMed. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. National Institutes of Health (NIH). [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed. [Link]
-
Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). ACS Publications. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. PubMed. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH). [Link]
-
Prostaglandin F receptor. Wikipedia. [Link]
-
Quantitative Properties and Receptor Reserve of the DAG and PKC Branch of G(q)-coupled Receptor Signaling. PubMed. [Link]
-
FP receptor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling. PubMed. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. National Institutes of Health (NIH). [Link]
-
Gq Signaling Pathway Mnemonic for USMLE. Pixorize. [Link]
-
What are PGF2α antagonists and how do they work?. Patsnap Synapse. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. National Institutes of Health (NIH). [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
-
IP3 DAG signaling pathway. YouTube. [Link]
-
PLC-activation by G q @BULLETGTP and DAG and IP 3 signal transduction... ResearchGate. [Link]
-
Bimatoprost and its free acid are prostaglandin FP receptor agonists. PubMed. [Link]
-
The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. PubMed. [Link]
-
Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. PubMed. [Link]
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selectscience.net [selectscience.net]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Study of Prostaglandin F2α Receptor Antagonism
Introduction: The Prostaglandin F2α Receptor - A Key Therapeutic Target
The Prostaglandin F2α (PGF2α) receptor, also known as the FP receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological and pathophysiological processes.[1][2][3] As the primary receptor for its endogenous ligand, PGF2α, the FP receptor is critically involved in female reproductive functions like uterine contraction and labor, regulation of intraocular pressure, inflammation, and cardiovascular homeostasis.[1][2][4][5] Given its significant involvement in these pathways, the FP receptor has emerged as a promising therapeutic target for a range of diseases, including preterm labor, glaucoma, and inflammatory conditions.[1][6]
FP receptor antagonists are compounds that specifically block the binding of PGF2α to its receptor, thereby inhibiting its downstream signaling and biological effects.[1] The development and characterization of these antagonists are of great interest in drug discovery. This comprehensive guide provides detailed experimental protocols and insights for researchers, scientists, and drug development professionals engaged in the study of FP receptor antagonism.
Understanding the FP Receptor Signaling Cascade
The FP receptor primarily couples to the Gq subtype of heterotrimeric G proteins.[7] Upon agonist binding, a conformational change in the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][8] This surge in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream cellular responses. In some cell types, the FP receptor has also been shown to couple to Gi and G12/G13 proteins, activating other signaling pathways such as the Rho and MAPK pathways.[4][7]
FP Receptor Signaling Pathway Diagram
Caption: Canonical Gq-mediated signaling pathway of the FP receptor.
Experimental Workflow for Characterizing FP Receptor Antagonists
A systematic approach is crucial for the comprehensive characterization of novel FP receptor antagonists. The following workflow outlines the key experimental stages, from initial binding assessment to functional characterization.
Workflow Diagram
Caption: Experimental workflow for FP receptor antagonist characterization.
Detailed Experimental Protocols
Radioligand Binding Assay: Determining Antagonist Affinity
This assay directly measures the affinity of a test compound for the FP receptor by competing with a radiolabeled ligand.
Principle: A constant concentration of a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membranes from cells overexpressing the receptor) in the presence of increasing concentrations of the unlabeled antagonist. The amount of radioligand bound to the receptor decreases as the concentration of the antagonist increases. The data are used to calculate the inhibitory constant (Ki) of the antagonist.[9][10][11]
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of [3H]-PGF2α (typically at its Kd concentration).
-
Increasing concentrations of the test antagonist.
-
For non-specific binding control wells, add a high concentration of unlabeled PGF2α.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay: Assessing Functional Antagonism
This is a widely used functional assay to measure the ability of an antagonist to block the PGF2α-induced increase in intracellular calcium.[8][12][13][14][15]
Principle: Cells expressing the FP receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with PGF2α, the intracellular calcium concentration increases, leading to an increase in fluorescence intensity. An antagonist will inhibit this response in a dose-dependent manner.
Protocol:
-
Cell Preparation:
-
Plate cells expressing the FP receptor in a black, clear-bottom 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, remove the growth medium.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for some cell lines to improve dye retention.[13]
-
Add the loading buffer to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the test antagonist in assay buffer.
-
Add the antagonist solutions to the appropriate wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Detection:
-
Prepare a solution of PGF2α at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence, then inject the PGF2α solution into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and the basal response (0%).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the antagonist.
-
Inositol Phosphate (IP) Accumulation Assay: A Confirmatory Functional Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activation.[16][17][18][19]
Principle: Cells are labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon FP receptor activation by PGF2α, PLC hydrolyzes PIP2, leading to the accumulation of radiolabeled inositol phosphates. An antagonist will inhibit this accumulation.
Protocol:
-
Cell Labeling:
-
Plate cells expressing the FP receptor and grow to near confluence.
-
Incubate the cells overnight in inositol-free medium containing [3H]-myo-inositol to allow for its incorporation into membrane phospholipids.
-
-
Assay Procedure:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of the test antagonist and incubate.
-
Stimulate the cells with PGF2α (at its EC80 concentration) for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Extract the soluble inositol phosphates.
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns.
-
-
Detection and Analysis:
-
Elute the inositol phosphates and measure the radioactivity using a scintillation counter.
-
Plot the amount of [3H]-IPs accumulated (as a percentage of the agonist-only response) against the logarithm of the antagonist concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Data Presentation and Interpretation
The data obtained from these assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
| Assay Type | Parameter Measured | Interpretation |
| Radioligand Binding Assay | Ki (Inhibitory Constant) | A measure of the antagonist's affinity for the FP receptor. A lower Ki value indicates a higher affinity. |
| Calcium Mobilization Assay | IC50 (Half-maximal Inhibitory Concentration) | The concentration of antagonist required to inhibit 50% of the PGF2α-induced calcium response. A measure of the antagonist's potency. |
| Inositol Phosphate Accumulation Assay | IC50 (Half-maximal Inhibitory Concentration) | The concentration of antagonist required to inhibit 50% of the PGF2α-induced IP accumulation. Confirms functional antagonism of the Gq pathway. |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, a compound identified as a high-affinity binder in the radioligand assay should demonstrate potent inhibition in the functional assays. Discrepancies between binding affinity and functional potency may suggest complex pharmacological mechanisms such as allosteric modulation or biased signaling, which would require further investigation. It is also crucial to perform selectivity screens against other prostanoid receptors (e.g., EP, DP, TP receptors) to ensure the antagonist is specific for the FP receptor.
Conclusion
The systematic application of these detailed protocols will enable a thorough in vitro characterization of novel Prostaglandin F2α receptor antagonists. By combining binding and functional assays, researchers can obtain a comprehensive understanding of the affinity, potency, and mechanism of action of their compounds, which is essential for advancing promising candidates into further preclinical and clinical development.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
What are PGF2α antagonists and how do they work? Patsnap Synapse. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. PMC - NIH. [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Prostaglandin F receptor. Wikipedia. [Link]
-
PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed. [Link]
-
Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha. PubMed. [Link]
-
Labeling Cells and Analyzing Inositol Phospholipids. Vanderbilt University. [Link]
-
THE ROLE OF PROSTAGLANDIN F2α IN PATHOGENESIS OF INFLAMMATORY PROCESSES. ResearchGate. [Link]
-
Prostaglandin F2alpha. Wikipedia. [Link]
-
Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. PubMed. [Link]
-
What are PGF2α agonists and how do they work? Patsnap Synapse. [Link]
-
Prostaglandin F2α receptor antagonist attenuates LPS-induced systemic inflammatory response in mice. PubMed. [Link]
-
Phloretin as an antagonist of prostaglandin F2 alpha receptor in cultured rat astrocytes. PubMed. [Link]
-
Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. PMC - NIH. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
What are PTGFR modulators and how do they work? Patsnap Synapse. [Link]
-
Inositol phosphate (IP) accumulation assay. Bio-protocol. [Link]
-
Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. PMC - NIH. [Link]
-
A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]
-
Procedure for calculation of potency and efficacy for ligands acting on Gs- and Gi-coupled receptors. PubMed. [Link]
-
Abnormal Expression of Prostaglandins E2 and F2α Receptors and Transporters in Patients with Endometriosis. PMC - NIH. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PMC - NIH. [Link]
-
Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. PMC - NIH. [Link]
-
HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. BMG Labtech. [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual - NCBI. [Link]
-
The antagonism of prostaglandin FP receptors inhibits the evolution of spreading depolarization in an experimental model of global forebrain ischemia. ResearchGate. [Link]
-
Molecular determinants of ligand efficacy and potency in GPCR signaling. PubMed Central. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Molecular determinants of ligand efficacy and potency in GPCR signaling. PubMed - NIH. [Link]
-
Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. [Link]
Sources
- 1. What are PGF2α antagonists and how do they work? [synapse.patsnap.com]
- 2. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Functional characterization of the ocular prostaglandin f2alpha (PGF2alpha) receptor. Activation by the isoprostane, 12-iso-PGF2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biochem.wustl.edu [biochem.wustl.edu]
- 18. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Prostaglandin F2alpha dimethyl amide in studying uterine smooth muscle contraction
Application Note & Protocol
Topic: Prostaglandin F2alpha Dimethyl Amide in the Study of Uterine Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prostaglandin F2alpha (PGF2α) is a critical endogenous mediator of myometrial contractility, playing a pivotal role in parturition.[1][2] This document provides a comprehensive guide for utilizing this compound, a stable synthetic analog of PGF2α, as a tool to investigate uterine smooth muscle (myometrium) physiology and pharmacology. We delve into the molecular mechanisms of PGF2α-induced contractions, detailing the canonical signaling pathways. The core of this guide is a detailed, field-proven protocol for conducting ex vivo contractility assays using an organ bath system. This protocol is designed to be a self-validating system, enabling researchers to generate robust and reproducible concentration-response data for assessing the potency and efficacy of uterotonic agents.
Scientific Background: The Nexus of Prostaglandins and Uterine Function
The Physiology of Myometrial Contraction
Uterine smooth muscle exhibits phasic contractile activity, characterized by intermittent contractions of varying frequency, amplitude, and duration.[3] This process is fundamentally regulated by the concentration of intracellular free calcium ([Ca²⁺]i).[3][4][5] An increase in [Ca²⁺]i, driven by both influx from the extracellular space through voltage-gated L-type Ca²⁺ channels and release from intracellular stores like the sarcoplasmic reticulum (SR), is the primary trigger for contraction.[3][4][6] This calcium surge leads to the activation of myosin light chain kinase (MLCK), which phosphorylates myosin, enabling the actin-myosin cross-bridging that generates force.[4][6][7]
Prostaglandin F2α (PGF2α) in Parturition
Prostaglandins are indispensable for normal female reproduction.[8] PGF2α, in particular, is a potent uterotonic agent that directly stimulates myometrial contractions.[1] Its levels rise significantly during the third trimester and further increase during labor, indicating its crucial role in the initiation and progression of parturition.[1] Beyond its direct contractile effects, PGF2α also contributes to the overall "activation" of the uterus, promoting a phenotypical switch in myometrial cells to a pro-labor state.[1][9] This includes upregulating the expression of key contraction-associated proteins (CAPs) such as connexin-43 (for cell-to-cell communication) and the oxytocin receptor (OTR), thereby sensitizing the uterus to other contractile stimuli.[9][10][11]
Prostaglandin F2α Dimethyl Amide: A Tool for Reproducible Research
Prostaglandin F2α dimethyl amide is a synthetic analog of PGF2α. Such chemical modifications are typically employed to enhance the compound's stability in physiological solutions and potentially refine its selectivity for the target receptor compared to the native ligand. This makes it an ideal tool for in vitro and ex vivo studies, where consistent and predictable receptor activation is paramount for generating reliable pharmacological data. It acts as a potent agonist at the Prostaglandin F (FP) receptor, mimicking the physiological effects of endogenous PGF2α.
Mechanism of Action: The FP Receptor Signaling Cascade
PGF2α and its analogs mediate their effects by binding to the FP receptor, a G protein-coupled receptor (GPCR).[1] The activation of the FP receptor initiates a well-defined signaling cascade crucial for myometrial contraction.
Causality of the Pathway:
-
Agonist Binding: PGF2α dimethyl amide binds to the FP receptor on the myometrial cell surface.
-
Gq/11 Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gαq protein.[1]
-
Phospholipase C (PLC) Stimulation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).[1][12]
-
Second Messenger Generation: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1]
-
Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the opening of Ca²⁺ channels and a rapid release of stored calcium into the cytoplasm.[1][6]
-
Calcium-Calmodulin Complex Formation: The sharp increase in intracellular Ca²⁺ leads to its binding with the protein calmodulin.[4][7]
-
MLCK Activation & Contraction: The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK), which then phosphorylates the regulatory light chain of myosin.[4] This phosphorylation is the final permissive step, enabling the myosin head to interact with actin filaments and initiate the cross-bridge cycling that manifests as muscle contraction.[4]
Visualization of the PGF2α Signaling Pathway
Caption: PGF2α Dimethyl Amide signaling cascade in uterine smooth muscle cells.
Application: Ex Vivo Uterine Contractility Assay
The isolated organ bath is the gold standard for studying myometrial contractility ex vivo.[13][14][15] This assay provides a physiologically relevant model, independent of systemic influences, to quantify the effects of pharmacological agents on muscle tone, contraction frequency, and force.[15][16]
Visualization of the Experimental Workflow
Caption: Workflow for the ex vivo myometrial contractility assay.
Detailed Protocol: Quantifying Uterotonic Potency
This protocol details the steps to generate a cumulative concentration-response curve for PGF2α dimethyl amide on human myometrial strips.
Materials and Reagents
| Item | Description / Composition | Rationale |
| Myometrial Tissue | Biopsy from human uterus (e.g., obtained during Cesarean section with consent).[13][17] | Provides physiologically relevant smooth muscle for study. |
| Physiological Saline Solution (PSS) | Modified Krebs Solution: 154 mM NaCl, 5.6 mM KCl, 1.2 mM MgSO₄, 7.8 mM Glucose, 10.9 mM HEPES, 2.0 mM CaCl₂.[17] | Mimics the ionic composition of extracellular fluid to maintain tissue viability. |
| PGF2α Dimethyl Amide Stock | 1 mM stock solution in DMSO or ethanol. | High concentration stock allows for minimal solvent addition to the organ bath. |
| High K⁺ Solution | PSS with elevated KCl (e.g., 40-60 mM), with NaCl adjusted to maintain osmolarity. | Used to depolarize the cell membrane, causing maximal contraction to confirm tissue viability. |
| Transport Medium | Hanks' Balanced Salt Solution (HBSS) or fresh PSS, kept at 4°C.[17] | Maintains tissue integrity and viability during transport from the clinic to the lab. |
Equipment Setup
| Equipment | Description | Purpose |
| Organ Bath System | Multi-chamber system with temperature control and perfusion capabilities.[13][18] | Maintains tissue in a controlled physiological environment. |
| Force Transducer | Isometric force transducer connected to each tissue strip.[14][15] | Measures the force of muscle contractions. |
| Amplifier & A/D Converter | Transbridge amplifier and digital signal converter.[13][18] | Amplifies the small signal from the transducer and converts it for computer analysis. |
| Data Acquisition Software | Software to record and display the force data in real-time. | Allows for continuous monitoring and subsequent analysis of contractile parameters. |
| Circulating Water Bath | Maintains the organ bath reservoir at a constant 37°C.[13] | Body temperature is essential for physiological function. |
| Peristaltic Pump | Perfuses the organ bath chambers with fresh PSS.[18] | Ensures constant nutrient supply and removal of metabolic waste. |
Step-by-Step Methodology
Step 1: Tissue Preparation
-
Collect myometrial biopsies in cold transport medium and use them within 12-16 hours.[17]
-
In a dissection dish filled with cold PSS, carefully remove the decidua and any adherent fetal membranes, as these can release substances that alter contractility.[17]
-
Dissect the myometrium into fine longitudinal strips, approximately 10 mm in length and 2 mm in width.
-
Attach a small clip to each end of the muscle strips.
Step 2: Mounting and Equilibration
-
Mount each strip in an organ bath chamber filled with PSS, attaching one clip to a fixed hook and the other to the force transducer.[13][14]
-
Set the perfusion pump to deliver fresh PSS at 37°C.
-
Apply a small amount of resting tension (e.g., 1-2 mN) to the strips and begin recording.
-
Allow the strips to equilibrate for 2-3 hours. During this time, they will begin to develop stable, spontaneous contractions.[13][17] Wash the tissues with fresh PSS every 15-20 minutes.
-
Expert Insight: This equilibration period is critical. It allows the tissue to recover from the dissection trauma and establish a stable baseline of activity, which is the foundation of a reliable experiment.
-
Step 3: Viability Assessment (Self-Validation)
-
Once a stable baseline is achieved, challenge the tissue with a high K⁺ solution to induce a maximal tetanic contraction.
-
Wash the tissue thoroughly with standard PSS and allow it to return to its baseline spontaneous activity.
-
Trustworthiness: This step validates that the tissue is healthy and responsive. Only strips that show a robust response to K⁺ should be used for pharmacological testing.
-
Step 4: Generating a Concentration-Response Curve
-
After the tissue has returned to a stable baseline, add the first, lowest concentration of PGF2α dimethyl amide to the bath (e.g., 10⁻¹⁰ M).
-
Allow the tissue's response to stabilize over a set period (e.g., 15-20 minutes).
-
Without washing out, add the next, higher concentration of the agonist in a cumulative fashion (e.g., increasing by half-log increments to 10⁻⁹.⁵ M, 10⁻⁹ M, etc., up to 10⁻⁵ M).
-
Expert Insight: A cumulative addition protocol is efficient and allows for the determination of an EC₅₀ value from a single tissue strip. Ensure the response reaches a plateau at each concentration before adding the next.
-
Data Acquisition and Analysis
Key Contractile Parameters
For each concentration, analyze the following from the recorded trace:
-
Amplitude: The peak force of the contractions.
-
Frequency: The number of contractions per unit of time.
-
Duration: The width of each contraction at 50% of its peak height.
-
Integral of Force: The area under the curve (AUC) over a set time period (e.g., 10 minutes). This is often the most robust measure as it incorporates changes in amplitude, frequency, and duration.
Data Presentation and Interpretation
-
Calculate the integral of force for each concentration and normalize the data, expressing the response at each concentration as a percentage of the maximal response observed.
-
Plot the normalized response (%) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism or similar software).
-
From this curve, determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Sample Data Table (Illustrative)
| Log [PGF2α Dimethyl Amide] (M) | Response (AUC as % of Max) |
| -10.0 | 2.5 ± 0.8 |
| -9.5 | 15.2 ± 2.1 |
| -9.0 | 48.9 ± 4.5 |
| -8.5 | 78.3 ± 3.9 |
| -8.0 | 95.1 ± 2.3 |
| -7.5 | 99.2 ± 1.5 |
| -7.0 | 100.0 ± 0.0 |
References
-
Wray, S., & Prendergast, C. (2019). Calcium signaling and uterine contractility. PubMed. [Link]
-
REPROCELL. (n.d.). Uterine Contractility Research And Assays. REPROCELL. [Link]
-
Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. [Link]
-
Arrowsmith, S. (2022). Human Myometrial Contractility Assays. Methods in Molecular Biology. [Link]
-
Beck, C. A., et al. (2022). PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists. Frontiers in Physiology. [Link]
-
Word, R. A., & Cornwell, T. (2010). Physiological pathways and molecular mechanisms regulating uterine contractility. Human Reproduction Update. [Link]
-
Xu, C., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways. Reproduction. [Link]
-
Fuchs, A. R., et al. (1984). The interaction of oxytocin-prostaglandin receptors in human myometrium and amnio-decidua throughout pregnancy and in labor. Nippon Sanka Fujinka Gakkai Zasshi. [Link]
-
Smith, G. C., et al. (2007). Roles of Prostaglandin EP 1 and 3 Receptors in the Control of Human Myometrial Contractility. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Friedman, E. A., et al. (1977). Effect of oxytocin and oral prostaglandin E2 on uterine contractility and fetal heart rate patterns. American Journal of Obstetrics and Gynecology. [Link]
-
Phaneuf, S., et al. (2001). Hormones and calcium: mechanisms controlling uterine smooth muscle contractile activity. Experimental Physiology. [Link]
-
Novy, M. J., et al. (1975). Uterine contractility and regional blood flow responses to oxytocin and prostaglandin E2 in pregnant rhesus monkeys. American Journal of Obstetrics and Gynecology. [Link]
-
Arrowsmith, S. (2022). Human Myometrial Contractility Assays. ResearchGate. [Link]
-
Tan, H., et al. (2021). The Role of Formyl Peptide Receptor 1 in Uterine Contraction During Parturition. Frontiers in Cell and Developmental Biology. [Link]
-
Blesson, C. S., & Sahlin, L. (2014). Prostaglandin E and F receptors in the uterus. Receptors & Clinical Investigation. [Link]
-
Gross, G. A., et al. (1998). Opposing actions of prostaglandins and oxytocin determine the onset of murine labor. Proceedings of the National Academy of Sciences. [Link]
-
Malik, T. H., et al. (2022). Modeling and experimental approaches for elucidating multi-scale uterine smooth muscle electro- and mechano-physiology: A review. Frontiers in Physiology. [Link]
-
Arrowsmith, S., & Wray, S. (2018). Multi-organ bath experimental set up used to measure contractions of human myometrium. ResearchGate. [Link]
-
Xu, C., et al. (2015). Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways in. Reproduction. [Link]
-
Sooranna, S. R., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Immunology. [Link]
-
Dong, Y. L., & Yallampalli, C. (2000). Prostaglandin F receptor expression in intrauterine tissues of pregnant rats. Biology of Reproduction. [Link]
-
Berridge, M. J. (2008). Calcium Signaling in Smooth Muscle. Cold Spring Harbor Perspectives in Biology. [Link]
-
Fuchs, A. R., et al. (1982). Oxytocin and the initiation of human parturition. I. Prostaglandin release during induction of labor by oxytocin. American Journal of Obstetrics and Gynecology. [Link]
-
Sooranna, S. R., et al. (2023). Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium. Frontiers in Immunology. [Link]
-
Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. JoVE. [Link]
-
Wikipedia. (n.d.). Prostaglandin F2alpha. Wikipedia. [Link]
-
Casey, M. L., et al. (1992). Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Tahara, M., et al. (2000). Contraction of Cultured Human Uterine Smooth Muscle Cells after Stimulation with Endothelin-1. Biology of Reproduction. [Link]
-
Fitzgibbon, J., et al. (2009). Modulation of human uterine smooth muscle cell collagen contractility by thrombin, Y-27632, TNF alpha and indomethacin. Reproductive Biology and Endocrinology. [Link]
-
Noble, D., et al. (2012). Effects of prostaglandin F2α on Ca2+-release Ca2+-entry in rat pregnant uterine smooth muscle. The Physiological Society. [Link]
-
Xu, C., et al. (2013). Effects of PGF2α on the expression of uterine activation proteins in pregnant human myometrial cells from upper and lower segment. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
Taggart, M. J., & Wray, S. (2006). Prostaglandin F2alpha increases the sensitivity of the contractile proteins to Ca2+ in human myometrium. American Journal of Obstetrics and Gynecology. [Link]
-
Kawarabayashi, T., & Osa, T. (1976). Action of prostaglandin, PGF2alpha, on the uterus of the pregnant rat. Japanese Journal of Physiology. [Link]
-
Wani, S. A., et al. (2015). How can I quantify smooth muscle contraction in vitro? ResearchGate. [Link]
-
Wang, J., et al. (2021). Molecular Mechanism of Mouse Uterine Smooth Muscle Regulation on Embryo Implantation. International Journal of Molecular Sciences. [Link]
Sources
- 1. PGF2α induces a pro-labour phenotypical switch in human myometrial cells that can be inhibited with PGF2α receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin F receptor expression in intrauterine tissues of pregnant rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Calcium signaling and uterine contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormones and calcium: mechanisms controlling uterine smooth muscle contractile activity | Experimental Physiology | Cambridge Core [cambridge.org]
- 6. Frontiers | Modeling and experimental approaches for elucidating multi-scale uterine smooth muscle electro- and mechano-physiology: A review [frontiersin.org]
- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E and F receptors in the uterus | Receptors & Clinical Investigation [smartscitech.com]
- 9. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium [frontiersin.org]
- 11. Prostaglandin F2α requires activation of calcium-dependent signalling to trigger inflammation in human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rep.bioscientifica.com [rep.bioscientifica.com]
- 13. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development [jove.com]
- 14. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reprocell.com [reprocell.com]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Prostaglandin F2alpha Dimethyl Amide in Glaucoma Research: A Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Prostaglandin F2alpha dimethyl amide (PGF2α DMA) in the context of glaucoma research. It moves beyond a simple recitation of facts to offer a deeper understanding of the compound's mechanism of action, its role as a research tool, and detailed protocols for its use in both in vitro and in vivo experimental settings.
Section 1: Foundational Principles and Rationale for Use
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells, with elevated intraocular pressure (IOP) being the primary modifiable risk factor.[1][2] Prostaglandin F2alpha (PGF2α) analogs are a cornerstone of first-line glaucoma therapy, effectively lowering IOP by enhancing the uveoscleral outflow of aqueous humor.[3][4] These therapeutic agents are agonists, meaning they activate the prostaglandin F receptor (FP receptor).
This compound, in contrast, is characterized as a weak FP receptor antagonist.[5] Its primary utility in glaucoma research is not to lower IOP, but rather to serve as a specific tool to probe the underlying mechanisms of the PGF2α signaling pathway. By selectively blocking the FP receptor, PGF2α DMA allows researchers to:
-
Investigate the role of endogenous prostaglandins in regulating aqueous humor dynamics.
-
Confirm that the effects of PGF2α agonists are indeed mediated by the FP receptor.
-
Elucidate the downstream signaling cascades initiated by FP receptor activation in ocular tissues.
While more potent and selective FP receptor antagonists like AL-8810 are widely used in research, PGF2α DMA can be a valuable tool, particularly in studies where a weaker or partial antagonism is desired to modulate rather than completely abolish FP receptor signaling.[6]
Mechanism of Action: The FP Receptor Signaling Cascade
The canonical pathway for FP receptor activation in ocular tissues, such as the ciliary muscle and trabecular meshwork, involves the Gq/11 protein-coupled signaling cascade.[3] Activation of the FP receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which is thought to increase uveoscleral outflow and, to some extent, trabecular outflow, thereby reducing IOP.[3][6]
PGF2α DMA, as an antagonist, binds to the FP receptor but does not elicit this downstream signaling cascade. Instead, it competitively inhibits the binding of agonists like PGF2α and its therapeutic analogs, effectively blocking their IOP-lowering effects.
Figure 1: Simplified signaling pathway of the FP receptor and the inhibitory action of this compound.
Section 2: Application Notes and Experimental Design
The following section details practical applications of PGF2α DMA in glaucoma research, providing the rationale behind experimental choices.
In Vitro Applications: Mechanistic Studies in Ocular Cell Culture
-
Target Tissues: Primary or immortalized human ciliary muscle (HCM) cells and trabecular meshwork (HTM) cells are the most relevant in vitro models for studying aqueous humor outflow.
-
Research Objective: To confirm that a novel compound's effect is mediated through the FP receptor.
-
Experimental Design:
-
Culture HCM or HTM cells to confluence.
-
Pre-incubate a subset of cells with PGF2α DMA (e.g., 1-10 µM) for a specified time (e.g., 30-60 minutes).
-
Treat the cells with an FP receptor agonist (e.g., PGF2α or latanoprost acid) and measure a downstream signaling event.
-
Compare the response in cells pre-treated with PGF2α DMA to those treated with the agonist alone.
-
-
Key Assays:
-
Intracellular Calcium Mobilization: A common method to assess Gq-coupled receptor activation.[7]
-
Phosphoinositide (PI) Turnover Assays: Directly measures a key step in the FP receptor signaling cascade.
-
MAP Kinase Activation: Can be measured by Western blotting for phosphorylated ERK1/2.[6]
-
Extracellular Matrix (ECM) Remodeling: Assess changes in the expression of matrix metalloproteinases (MMPs) via qPCR or zymography.[1]
-
| Parameter | FP Agonist Alone | PGF2α DMA + FP Agonist | Rationale |
| Intracellular Ca2+ | Significant Increase | Attenuated or no increase | Demonstrates blockage of the initial signaling event. |
| PI Turnover | Increased | Attenuated or no increase | Confirms inhibition of PLC activation. |
| MMP Expression | Upregulated | No significant change | Links FP receptor activation to ECM remodeling. |
Table 1: Expected outcomes of in vitro antagonism studies.
In Vivo Applications: Animal Models of Glaucoma
-
Animal Models: Rodents (mice, rats) and non-human primates are commonly used. Mice are often preferred due to the availability of genetic models, though their small eye size presents technical challenges.
-
Research Objective: To block the IOP-lowering effect of an FP agonist in a living organism.
-
Experimental Design:
-
Establish baseline IOP measurements in the animal model.
-
Topically administer PGF2α DMA to one eye (the contralateral eye can serve as a control).
-
After a pre-determined interval, administer a topical FP agonist to the same eye.
-
Measure IOP at multiple time points post-treatment and compare to an eye receiving the agonist alone.
-
-
Considerations for Formulation and Administration:
-
PGF2α DMA should be dissolved in a vehicle suitable for ophthalmic use. A common starting point is a solution of 5% DMSO and 30% PEG300, though optimization may be necessary.
-
The stability of the formulation should be assessed prior to use.
-
Topical administration in mice requires careful technique to ensure consistent dosing and minimize stress, which can independently affect IOP.
-
Figure 2: General workflow for an in vivo antagonism study.
Section 3: Detailed Experimental Protocols
These protocols are intended as a starting point and should be optimized for specific experimental conditions.
Protocol: Preparation of PGF2α Dimethyl Amide for Ophthalmic Application
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of PGF2α DMA in DMSO (e.g., >50 mg/mL). This stock can be stored at -20°C for extended periods (stability should be confirmed, but is generally ≥ 2 years for the solid compound).
-
-
Working Solution Formulation (Example for a 0.1% solution):
-
To prepare 1 mL of a 0.1% (1 mg/mL) working solution:
-
In a sterile microcentrifuge tube, add 20 µL of a 50 mg/mL PGF2α DMA stock solution in DMSO.
-
Add 280 µL of PEG300.
-
Add 700 µL of sterile PBS.
-
Vortex thoroughly to ensure complete mixing. The final concentration of DMSO will be 2%.
-
Prepare fresh daily and protect from light.
-
Note: Solubility and stability in the final formulation should be empirically determined.
Protocol: Measurement of Intraocular Pressure in Mice
Materials:
-
Tonometer suitable for mice (e.g., TonoLab, Tono-Pen)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Animal holding platform
Procedure:
-
Anesthesia: Anesthetize the mouse according to an approved institutional animal care and use committee (IACUC) protocol. Isoflurane is often preferred as it has a more stable effect on IOP compared to ketamine/xylazine.
-
Positioning: Place the anesthetized mouse on a holding platform to stabilize its head.
-
Topical Anesthetic: Apply one drop of topical anesthetic to the cornea of the eye to be measured. Wait 30-60 seconds.
-
IOP Measurement:
-
Gently hold the eyelids open without applying pressure to the globe.
-
Align the tonometer probe perpendicular to the central cornea.
-
Obtain a series of readings (e.g., 6-10) as per the manufacturer's instructions. The instrument will typically provide an average and a standard deviation.
-
Record the IOP measurement.
-
-
Consistency: For longitudinal studies, ensure that measurements are taken at the same time of day to account for diurnal variations in IOP.
Protocol: Measurement of Aqueous Humor Outflow Facility (Ex Vivo)
This is a more complex procedure typically performed on enucleated eyes.
Materials:
-
Perfusion apparatus (constant pressure or constant flow system)
-
Dissecting microscope
-
Cannulation supplies (e.g., 33-gauge needle, tubing)
-
Data acquisition system
Procedure:
-
Eye Enucleation: Euthanize the animal according to an approved IACUC protocol and immediately enucleate the eye.
-
Cannulation: Under a dissecting microscope, carefully insert a perfusion cannula into the anterior chamber of the eye.
-
Perfusion:
-
Connect the cannula to the perfusion system.
-
Perfuse the eye with a buffered saline solution at a series of stable pressures (e.g., 5, 10, 15, 20 mmHg).
-
At each pressure step, allow the flow rate to stabilize and record the steady-state flow.
-
-
Data Analysis:
-
Plot the flow rate (µL/min) against the perfusion pressure (mmHg).
-
The outflow facility (C) is the slope of the linear portion of this pressure-flow relationship, expressed in µL/min/mmHg.
-
-
Antagonist Application: To test the effect of PGF2α DMA, the compound can be included in the perfusion medium to determine its effect on baseline outflow facility or to block the effects of a co-perfused agonist.
Section 4: Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the role of the FP receptor in ocular physiology and pathophysiology. While not a therapeutic agent for glaucoma itself, its application in well-designed in vitro and in vivo studies can significantly contribute to our understanding of aqueous humor dynamics and aid in the development of novel glaucoma therapies. Researchers employing this compound should have a clear understanding of its antagonistic properties and carefully design their experiments to leverage its utility in blocking FP receptor-mediated effects.
References
-
Sharif, N. A., et al. (2017). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 174(18), 2977-2993. Available at: [Link]
-
Thest, M. E., et al. (2023). Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review. Cureus, 15(12), e51368. Available at: [Link]
-
Diestelhorst, M. (1997). [Glaucoma therapy with prostaglandin F2 alpha derivatives]. Der Ophthalmologe : Zeitschrift der Deutschen Ophthalmologischen Gesellschaft, 94(10), 754–769. Available at: [Link]
-
Arranz-Marquez, E., et al. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology, 13, 1035642. Available at: [Link]
-
Casson, R. J. (2023). Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review. Expert Opinion on Pharmacotherapy, 24(17), 1863-1872. Available at: [Link]
-
Alm, A. (2002). Prostaglandin F2α analogues in glaucoma management. Drugs & Aging, 19(3), 197-212. Available at: [Link]
-
Sjöquist, B. (2023). Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review. Semantic Scholar. Available at: [Link]
-
Schmidl, D., et al. (2000). Microvascular effects of selective prostaglandin analogues in the eye with special reference to latanoprost and glaucoma treatment. Progress in Retinal and Eye Research, 19(4), 459-496. Available at: [Link]
-
Villumsen, J. V., & Alm, A. (1990). The Effect of Adding Prostaglandin F2α-Isopropylester to Timolol in Patients With Open Angle Glaucoma. Scilit. Available at: [Link]
-
Villumsen, J., & Alm, A. (1990). The effect of adding prostaglandin F2 alpha-isopropylester to timolol in patients with open angle glaucoma. Archives of Ophthalmology, 108(8), 1102-1105. Available at: [Link]
-
Liang, Y., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(5), 1079–1093. Available at: [Link]
-
Amsbio. (n.d.). Prostaglandin F2α ethyl amide. Retrieved from [Link]
- Urtti, A., et al. (2013). Ophthalmic compositions comprising prostaglandin f2 alpha derivatives and hyaluronic acid. Google Patents.
-
Sharif, N. A., et al. (2016). Prostanoid Receptor Antagonist Effects on Intraocular Pressure, Supported by Ocular Biodisposition Experiments. Journal of Ocular Pharmacology and Therapeutics, 32(9), 577-585. Available at: [Link]
-
Choi, J., et al. (2015). Activation of the Prostanoid FP Receptor Inhibits Adipogenesis Leading to Deepening of the Upper Eyelid Sulcus in Prostaglandin-Associated Periorbitopathy. Investigative Ophthalmology & Visual Science, 56(12), 7334-7342. Available at: [Link]
-
Camras, C. B., et al. (2008). Author's reply. British Journal of Ophthalmology, 92(1), 144-145. Available at: [Link]
-
Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide. Retrieved from [Link]
Sources
- 1. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin FP receptor agonists in the treatment of glaucoma and ocular hypertension: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the In Vivo Efficacy of Prostaglandin F2α Analogs for Ocular Applications
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Role of Prostaglandin F2α Analogs in Ocular Therapeutics
Prostaglandin F2α (PGF2α) is a naturally occurring prostanoid involved in a diverse range of physiological processes, including smooth muscle contraction.[1] In ophthalmology, synthetic analogs of PGF2α have become a cornerstone of glaucoma therapy, representing a first-line treatment for reducing elevated intraocular pressure (IOP), the primary modifiable risk factor for glaucomatous optic neuropathy.[2][3][4] These therapeutic agents, which function as agonists at the prostaglandin F (FP) receptor, exert their potent ocular hypotensive effects primarily by increasing the outflow of aqueous humor from the anterior chamber of the eye.[5] This enhanced drainage occurs through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways.[5]
A comprehensive in vivo evaluation of a novel PGF2α analog requires a multi-faceted approach. Efficacy is not merely a measure of IOP reduction but also encompasses an understanding of the underlying mechanism of action, the safety and tolerability profile, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
A Note on Prostaglandin F2α Dimethyl Amide (PGF2α-DMA): It is critical to distinguish therapeutic PGF2α agonists from specific derivatives like PGF2α dimethyl amide. While structurally related, PGF2α-DMA functions as a weak FP receptor antagonist .[6] Its "efficacy" in a research context is therefore not measured by its ability to lower IOP, but rather by its capacity to block or reverse the effects of an FP receptor agonist.[7] The protocols detailed in this guide are designed to assess the efficacy of agonist compounds intended for therapeutic use, but they can be readily adapted for competitive antagonist studies where the endpoint is the inhibition of an agonist-induced response.
Section 1: The Primary Efficacy Endpoint: Intraocular Pressure (IOP) Reduction
The definitive measure of a PGF2α analog's efficacy is its ability to produce a sustained reduction in IOP. Animal models are essential for preclinical screening and characterization. While rabbits are commonly used in ocular toxicology, they are notably insensitive to the IOP-lowering effects of PGF2α analogs and are therefore not suitable for efficacy screening.[8] Non-human primates (both normotensive and ocular hypertensive) are considered the gold-standard model for predicting clinical efficacy.[8]
Experimental Workflow for IOP Measurement
Caption: Workflow for a typical in vivo IOP study.
Protocol 1.1: Non-Invasive Tonometry in Non-Human Primates
This protocol describes the measurement of IOP using a rebound tonometer, a technique well-suited for animal models due to its speed and minimal corneal contact.
Causality: The choice of a rebound tonometer (e.g., TonoVet™) often negates the need for topical anesthesia, which can itself influence IOP readings and require additional animal handling.[9] If applanation tonometry (e.g., Tono-Pen®) is used, a topical anesthetic is required.[9]
Methodology:
-
Animal Preparation: Gently restrain the animal in a comfortable and standardized position to minimize stress-induced IOP fluctuations. If general anesthesia is required, inhalational agents are preferred as injectable anesthetics like ketamine can significantly reduce IOP in a time-dependent manner.[10]
-
Instrument Calibration: Ensure the tonometer is calibrated according to the manufacturer's specifications for the specific species being tested.
-
Baseline Measurement (t=0): Prior to dosing, obtain a stable baseline IOP reading.
-
Hold the tonometer perpendicular to the central cornea.
-
Activate the device to take a series of measurements (most devices average 5-6 readings automatically).
-
Record at least three separate averaged readings and calculate the mean to establish the baseline IOP.[11]
-
-
Dosing: Administer a precise volume (e.g., 25-50 µL) of the PGF2α analog formulation topically to the cul-de-sac of one eye. The contralateral eye may receive a vehicle control.
-
Post-Dose Measurements: Repeat the IOP measurement procedure (Step 3) at specified time points after dosing (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Analysis: Calculate the mean IOP at each time point. Efficacy is typically expressed as the absolute change from baseline (ΔIOP) or the percentage reduction in IOP compared to baseline or the vehicle-treated control eye.
| Time Point | Baseline IOP (mmHg) | Post-Dose IOP (mmHg) | ΔIOP from Baseline (mmHg) | % IOP Reduction |
| 2 Hours | 15.2 ± 0.5 | 12.1 ± 0.4 | -3.1 | 20.4% |
| 4 Hours | 15.2 ± 0.5 | 11.0 ± 0.6 | -4.2 | 27.6% |
| 8 Hours | 15.2 ± 0.5 | 10.5 ± 0.5 | -4.7 | 30.9% |
| 24 Hours | 15.2 ± 0.5 | 12.5 ± 0.7 | -2.7 | 17.8% |
| Table 1. Example format for presenting IOP reduction data (values are illustrative). |
Section 2: Elucidating Mechanism of Action: Aqueous Humor Dynamics
While IOP reduction is the primary outcome, understanding how a drug achieves this effect is crucial for its development. PGF2α agonists primarily increase aqueous humor outflow.[5] Fluorophotometry is a non-invasive technique used to quantify the rate of aqueous humor flow.[12]
Aqueous Humor Inflow and Outflow Pathways
Caption: Simplified diagram of aqueous humor dynamics.
Protocol 2.1: Fluorophotometry to Assess Aqueous Humor Flow
Causality: This method is based on the principle of tracer dilution. A fluorescent dye is introduced into the anterior chamber, and its rate of disappearance is measured. Since the dye is primarily cleared by the bulk flow of aqueous humor, its clearance rate is proportional to the aqueous flow rate.[13][14]
Methodology:
-
Tracer Administration: A fluorescent tracer, typically fluorescein, is administered topically. The dye penetrates the cornea and enters the anterior chamber.
-
Measurement: At sequential time points, a specialized ocular fluorophotometer is used to measure the concentration of fluorescein in a specific volume of the anterior chamber. The instrument directs a blue excitation light into the eye and measures the emitted green fluorescent light.[14]
-
Data Acquisition: The decay of fluorescein concentration over time is plotted.
-
Calculation of Flow Rate: The rate of aqueous humor flow (F) is calculated from the rate of fluorescein clearance using established formulas, often derived from the Goldmann equation, which relates IOP to aqueous flow, outflow facility, and episcleral venous pressure.[12][15] An increase in the calculated flow rate in a drug-treated eye compared to a control indicates enhanced aqueous humor outflow.
Section 3: Assessing the Safety and Tolerability Profile: Conjunctival Hyperemia
A common and dose-limiting side effect of topical PGF2α agonists is conjunctival hyperemia, or eye redness.[16][17] Quantifying this effect is a critical part of the safety assessment and can be a key differentiator between drug candidates.[8]
Protocol 3.1: Standardized Assessment of Conjunctival Hyperemia
Causality: Hyperemia assessment relies on standardized grading to ensure objectivity and reproducibility. This is typically achieved by comparing the subject's eye to a validated photographic scale under consistent lighting conditions.[18][19]
Methodology:
-
Image Acquisition: At the same time points as IOP measurements, capture high-resolution digital photographs of the subject's eye under standardized, diffuse lighting. Ensure the focus is sharp on the conjunctival vasculature.
-
Grader Training: Two or more independent observers should be trained and validated against the chosen grading scale.
-
Masked Grading: The trained observers should grade the images in a masked fashion (i.e., without knowledge of the treatment group or time point).
-
Scoring: Assign a score to each image based on the severity of vessel dilation and redness, using a validated scale (see Table 2). Half-point scores can be used for intermediate cases.[19]
-
Data Analysis: Analyze the mean hyperemia scores over time for the drug-treated versus vehicle-treated groups.
| Score | Severity | Description |
| 0 | None | Normal conjunctival vessels, sclera appears white. |
| 1 | Trace | Minimal reddish-pink flush, slight dilation of some vessels.[19] |
| 2 | Mild | Mild reddish flush, mildly increased density and dilation of vessels.[19] |
| 3 | Moderate | Bright red color, vessels are significantly tortuous and engorged.[19] |
| 4 | Severe | Deep, diffuse bright redness; dense network of engorged vessels obscures the underlying sclera.[19] |
| Table 2. A typical 5-point (0-4) grading scale for conjunctival hyperemia, based on established systems. |
Section 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
PK/PD modeling establishes the critical link between drug exposure (concentration in tissue or plasma over time) and the pharmacological effect (IOP reduction). This is essential for understanding dose-response relationships and predicting effective dosing regimens in humans.
Relationship between Pharmacokinetics and Pharmacodynamics
Caption: The relationship between drug exposure (PK) and its effect (PD).
Protocol 4.1: Basic PK/PD Study Design
Causality: This protocol aims to generate concentration-time profiles for the test article and its active metabolites in relevant biological matrices (plasma and aqueous humor) and correlate these profiles with the time course of the pharmacodynamic effect (IOP reduction).
Methodology:
-
Animal Model Selection: Select an appropriate animal model. Rabbits can be used for PK studies, while a pharmacologically responsive species like the monkey is needed for the PD component.
-
Dosing: Administer the PGF2α analog as a single topical dose.
-
Serial Sampling:
-
PK: At predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24h), collect blood samples. For terminal studies, aqueous humor can also be collected.
-
PD: Measure IOP at corresponding time points as described in Protocol 1.1.
-
-
Bioanalysis: Analyze the concentration of the parent drug and its active acid metabolite in the plasma and/or aqueous humor samples using a validated, sensitive bioanalytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Modeling:
-
Plot the mean drug concentration versus time to generate the PK profile (calculating parameters like Cmax, Tmax, and AUC).
-
Plot the mean IOP reduction versus time to generate the PD profile.
-
Use specialized software to model the relationship between drug concentration and effect, establishing a dose-response curve.
-
Conclusion
The in vivo assessment of a novel PGF2α analog is a comprehensive process that extends beyond simple IOP measurement. A robust evaluation integrates a primary efficacy endpoint (IOP reduction in a relevant species), mechanistic studies (aqueous humor dynamics), critical safety assessments (conjunctival hyperemia), and PK/PD modeling. By employing these techniques, researchers and drug development professionals can build a thorough profile of a candidate molecule, enabling informed decisions for its progression toward clinical use.
References
-
Toris, C. B., Geroski, D. H., & Edelhauser, H. F. (2018). Current methods and new approaches to assess aqueous humor dynamics. Expert Review of Ophthalmology. [Link]
-
Veterinary World. (2024). Intraocular Pressure (IOP) Measurements in Animals. Veterinary World. [Link]
-
Takatoku, R. U., & Danias, J. (2014). Non-Invasive intraocular pressure measurement in animals models of glaucoma. Journal of Visualized Experiments. [Link]
-
Sharif, N. A., & Klimko, P. G. (2019). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology. [Link]
-
Animal Eye Care. Measuring the IOP – intraocular pressure. Animal Eye Care Website. [Link]
-
E-vet. (n.d.). Step-By-Step Guide To Measuring Intraocular Pressure (IOP) In Dogs. E-vet Website. [Link]
-
Montiani-Ferreira, F. (2016). Measuring intraocular pressure in selected species using tonometry. Vet Times. [Link]
-
Brubaker, R. F. (1991). Measurement of the rate of aqueous humor flow. Investigative Ophthalmology & Visual Science. [Link]
-
McLaren, J. (2026). A New Method to Measure Aqueous Humor Flow. BrightFocus Foundation. [Link]
-
Goel, M., Picciani, R. G., Lee, R. K., & Bhattacharya, S. K. (2010). Aqueous Humor Dynamics: A Review. The Open Ophthalmology Journal. [Link]
-
Cybersight. (2025). Lecture: Glaucoma, Back to Basics: Aqueous Humor Dynamics, IOP & the Anterior Chamber Angle. Cybersight.org. [Link]
-
Wikipedia. Prostaglandin F2α. Wikipedia. [Link]
-
Bertin Bioreagent. Prostaglandin F2? dimethyl amide. Bertin Bioreagent Website. [Link]
-
ResearchGate. (A, B) Photographic exemplars demonstrating conjunctival hyperemia... ResearchGate. [Link]
-
Ghate, D., & Camras, C. B. (n.d.). The Pharmacology of Prostaglandin Analogues. Ento Key. [Link]
-
ResearchGate. Time-dependent changes in the cornea and conjunctiva of rabbit eyes... ResearchGate. [Link]
-
Pult, H., & Riede-Pult, B. H. (2023). Grading Scales of Conjunctival Inflammation. Journal of Clinical Medicine. [Link]
-
Mircevski, V., Du, Q., & Jovanović, A. (2006). An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart. Prostaglandins, Leukotrienes and Essential Fatty Acids. [Link]
-
Giuffrè, G. (1985). The effects of prostaglandin F2 alpha in the human eye. Graefe's Archive for Clinical and Experimental Ophthalmology. [Link]
-
Doucette, L. P., & Schutze, O. (2015). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Woodward, D. F., & Bito, L. Z. (1991). Studies on the ocular hypotensive effects of prostaglandin F2 alpha ester prodrugs and receptor selective prostaglandin analogs. Journal of Ocular Pharmacology. [Link]
-
Flesher, S. A., & Star-Lack, J. (2022). Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. Frontiers in Pharmacology. [Link]
-
Camras, C. B., & Podos, S. M. (1989). Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients. Ophthalmology. [Link]
-
Hsia, Y., et al. (2025). Study Reaffirms Value of Prostaglandins in Glaucoma Therapy. Review of Optometry. [Link]
-
Woodward, D. F., & Chen, J. (1989). Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation. Investigative Ophthalmology & Visual Science. [Link]
-
Bygdeman, M. (2003). Pharmacokinetics of prostaglandins. Best Practice & Research Clinical Obstetrics & Gynaecology. [Link]
-
Hollo, G. (2010). Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension. Clinical Ophthalmology. [Link]
-
Fonn, D. (2006). DEWS DRY EYE: DIAGNOSTIC TEST TEMPLATE RAPPORTEUR. Tear Film & Ocular Surface Society. [Link]
-
Shtein, R. M., & Stencel, E. (2011). Application of conjunctival hyperemia severity scale to assess color photographs of eyes with pterygia. Investigative Ophthalmology & Visual Science. [Link]
-
Langevin, S. M., et al. (2024). Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. Radiation Research. [Link]
Sources
- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jorvet.com [jorvet.com]
- 10. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animaleyecare.com.au [animaleyecare.com.au]
- 12. tandfonline.com [tandfonline.com]
- 13. Measurement of the rate of aqueous humor flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 15. cybersight.org [cybersight.org]
- 16. The effects of prostaglandin F2 alpha in the human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Maintained reduction of intraocular pressure by prostaglandin F2 alpha-1-isopropyl ester applied in multiple doses in ocular hypertensive and glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Best practices for storing and handling Prostaglandin F2alpha dimethyl amide
Welcome to the technical support guide for Prostaglandin F2α dimethyl amide (PGF2α DMA). This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested guidance on the proper storage, handling, and troubleshooting of this compound in experimental settings. Our goal is to ensure the integrity and reproducibility of your research by addressing common challenges and explaining the scientific principles behind our recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of PGF2α dimethyl amide.
Q1: How should I store Prostaglandin F2α dimethyl amide upon receipt?
A1: Upon receipt, Prostaglandin F2α dimethyl amide should be stored at -20°C.[1][2][3][4][5] This compound is typically shipped at room temperature in the continental US, but long-term storage requires colder temperatures to ensure its stability, which is reported to be at least two years under these conditions.[1][2][4]
Q2: The product arrived as a solution in methyl acetate. Why is this the chosen solvent?
A2: PGF2α dimethyl amide is often supplied in methyl acetate because it is a suitable solvent that ensures stability during shipping and short-term storage.[1][6] Methyl acetate is also highly flammable, so appropriate safety precautions should be taken.[6]
Q3: What are the recommended solvents for preparing stock solutions?
A3: The choice of solvent for preparing stock solutions depends on the experimental requirements. PGF2α dimethyl amide is soluble in several organic solvents. Here are the solubility specifications for some common solvents[1][7]:
| Solvent | Solubility |
| Dimethylformamide (DMF) | >50 mg/mL |
| Dimethyl sulfoxide (DMSO) | >50 mg/mL |
| Ethanol | >20 mg/mL |
| Methyl Acetate | >10 mg/mL |
| PBS (pH 7.2) | >3 mg/mL |
For biological experiments, it is advisable to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer or media of choice.
Q4: How do I properly handle the methyl acetate solvent it is supplied in?
A4: Methyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[6] It is crucial to handle this solvent in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[8]
Q5: What are the known biological activities of Prostaglandin F2α dimethyl amide?
A5: Prostaglandin F2α dimethyl amide is known to be a weak antagonist of the Prostaglandin F2α (FP) receptor.[1][9][10][11] For instance, at a concentration of 3.2 µg/mL, it has been shown to inhibit the contractile effects of PGF2α by 50% in the gerbil colon.[1][9][10]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of Prostaglandin F2α dimethyl amide in research.
Problem 1: Unexpected or inconsistent experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage or frequent freeze-thaw cycles can lead to the degradation of PGF2α dimethyl amide.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Always store aliquots at -20°C.
-
-
Possible Cause 2: Incorrect Solvent or Concentration. The choice of solvent and the final concentration in your experimental system can significantly impact the compound's activity.
-
Solution: Ensure that the final concentration of the organic solvent used to dissolve PGF2α dimethyl amide is compatible with your experimental model and does not induce toxicity. Perform a solvent control experiment.
-
-
Possible Cause 3: Interaction with other experimental components. The compound may interact with other components in your assay, leading to altered activity.
-
Solution: Carefully review all components of your experimental system. If possible, simplify the system to identify any potential interactions.
-
Problem 2: Difficulty dissolving the compound in aqueous solutions.
-
Possible Cause: Prostaglandin F2α dimethyl amide has limited solubility in aqueous solutions like PBS.[1][7]
-
Solution: First, dissolve the compound in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. Then, serially dilute the stock solution into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment.
-
Problem 3: Observed cellular toxicity.
-
Possible Cause 1: High concentration of the compound. While it is a weak antagonist, high concentrations may lead to off-target effects or cellular stress.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific application.
-
-
Possible Cause 2: Solvent toxicity. The organic solvent used to dissolve the compound may be toxic to your cells at the final concentration used.
-
Solution: Run a vehicle control experiment with the same final concentration of the solvent to assess its effect on your cells. If toxicity is observed, consider using a different, less toxic solvent or decreasing the final solvent concentration.
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution of Prostaglandin F2α dimethyl amide.
Materials:
-
Prostaglandin F2α dimethyl amide (as supplied in methyl acetate or as a solid)
-
Anhydrous ethanol or DMSO
-
Sterile, amber glass vials or polypropylene tubes
Procedure:
-
If supplied in methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen in a well-ventilated fume hood.
-
Add the appropriate volume of your chosen organic solvent (e.g., ethanol or DMSO) to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber glass vials or polypropylene tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Workflow for In Vitro Cell-Based Assays
This workflow provides a general outline for using Prostaglandin F2α dimethyl amide in cell-based assays.
Caption: General workflow for in vitro cell-based assays using PGF2α DMA.
Section 4: Safety and Handling
Prostaglandin F2α dimethyl amide and the solvents it is supplied in or dissolved in require careful handling.
-
Hazard Identification: The product as supplied in methyl acetate is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness.[6] It is also suspected of damaging fertility or the unborn child.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of vapors and contact with skin and eyes.[8][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] Keep away from heat, sparks, and open flames.[6]
Section 5: Understanding the Mechanism
Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that exerts its effects by binding to the FP receptor.[13] This interaction initiates a signaling cascade that can lead to various physiological responses, including smooth muscle contraction and luteolysis.[13] Prostaglandin F2α dimethyl amide acts as a weak antagonist at this receptor, meaning it can block or dampen the effects of PGF2α.[1][10]
Caption: Simplified signaling pathway of PGF2α and the antagonistic action of PGF2α DMA.
References
- Biomol GmbH. (n.d.). Prostaglandin F2alpha dimethyl amide | CAS 68192-15-4.
- Cayman Chemical. (n.d.). Prostaglandin F2α dimethyl amide (CAS 68192-15-4).
- Cayman Chemical. (n.d.). Prostaglandin F 2α diethyl amide.
- Cayman Chemical. (2023, February 13). Safety Data Sheet - Prostaglandin F2α dimethyl amide.
- MedchemExpress. (n.d.). Prostaglandin F2α dimethyl amide | PGF2α Antagonist.
- Labscoop. (n.d.). Prostaglandin-F-2α--diethyl-amide, 10MG.
- Cayman Chemical. (n.d.). 17-phenyl trinor Prostaglandin F2α ethyl amide (CAS 155206-00-1).
- R&D Systems. (n.d.). Prostaglandin F 2α - Prostanoid Receptor Agonists.
- Wikipedia. (n.d.). Prostaglandin F2alpha.
- Bertin Bioreagent. (n.d.). Prostaglandin F2? dimethyl amide - Biochemicals - CAT N°: 16032.
- Cayman Chemical. (n.d.). Prostaglandin F2α dimethyl amide.
- Santa Cruz Biotechnology. (n.d.). Prostaglandin F2α dimethyl amide | CAS 68192-15-4.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Prostaglandin E2.
- Szabo-Scandic. (2015, April 16). Prostaglandin F2.alpha. SAFETY DATA SHEET.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin-F-2α--diethyl-amide, 10MG | Labscoop [labscoop.com]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
Identifying and mitigating artifacts in Prostaglandin F2alpha dimethyl amide assays
Welcome to the technical support center for Prostaglandin F2α dimethyl amide (PGF2α-DMA) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of PGF2α-DMA quantification. Here, we will delve into the common challenges and artifacts encountered during immunoassays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, providing you with the expertise to ensure the integrity and accuracy of your experimental data.
Introduction to PGF2α Dimethyl Amide
Prostaglandin F2α dimethyl amide (PGF2α-DMA), also known as Dinoprost dimethyl amide, is a synthetic analog of the naturally occurring Prostaglandin F2α.[1][2] It is characterized by the substitution of the carboxylic acid group with a dimethyl amide moiety.[3] This structural modification alters its biological activity, rendering it a weak antagonist of the PGF2α receptor (FP receptor).[1][2][4] The accurate measurement of PGF2α-DMA in various biological matrices is crucial for pharmacokinetic studies and for understanding its pharmacological effects.
Troubleshooting Guide: Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for quantifying prostaglandins due to their high throughput and sensitivity. However, they are also susceptible to various artifacts. This section addresses common issues encountered when using ELISAs for PGF2α-DMA.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I observing unexpectedly high PGF2α-DMA concentrations in my samples?
Answer: This is a common issue that can arise from several sources, with antibody cross-reactivity being a primary suspect.
-
Underlying Cause: Antibody Cross-Reactivity: The antibodies used in PGF2α ELISA kits are generated against the native PGF2α molecule. Due to the structural similarity between PGF2α and its amide analogs, these antibodies can exhibit significant cross-reactivity. For instance, some PGF2α ELISA kits show extremely high cross-reactivity with PGF2α ethanolamide (over 200%).[5] Given the structural resemblance, it is highly probable that the antibody will also recognize PGF2α-DMA, leading to an overestimation of its concentration.
-
Troubleshooting & Mitigation Strategy:
-
Verify Antibody Specificity: Contact the ELISA kit manufacturer to obtain specific data on the cross-reactivity of the antibody with PGF2α-DMA and other related prostaglandin analogs. If this data is unavailable, you will need to perform a cross-reactivity validation experiment.
-
Cross-Reactivity Validation Protocol:
-
Prepare a standard curve for PGF2α according to the kit protocol.
-
Prepare a separate standard curve using a known concentration range of PGF2α-DMA.
-
Analyze both curves. The percentage of cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Concentration of PGF2α at 50% B/B0 / Concentration of PGF2α-DMA at 50% B/B0) x 100
-
-
Consider a More Specific Assay: If cross-reactivity is significant and cannot be corrected for, an alternative analytical method with higher specificity, such as LC-MS/MS, is recommended.
-
-
Other Potential Causes & Solutions:
-
Contamination: Ensure that all labware is scrupulously clean and that there is no carryover between samples or from standards.[6]
-
Insufficient Washing: Inadequate washing steps can leave behind excess enzyme conjugate, leading to a high background signal.[6][7] Ensure that all wells are completely aspirated and washed according to the protocol.[7]
-
Incorrect Incubation Times or Temperatures: Deviating from the recommended incubation parameters can affect antibody binding and signal development.[7]
-
Question 2: My sample readings are inconsistent, showing high variability between replicates. What could be the cause?
Answer: High coefficient of variation (CV) between replicates points towards issues with assay precision.
-
Underlying Cause: Pipetting and Mixing Errors: Inconsistent pipetting of samples, standards, or reagents is a major source of variability. Incomplete mixing of reagents can also lead to uneven reactions in the wells.[7]
-
Troubleshooting & Mitigation Strategy:
-
Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. Use proper pipetting techniques, such as pre-wetting the tip and ensuring no air bubbles are present. Change pipette tips between each standard and sample.
-
Thorough Mixing: Gently vortex or invert all reagents before use to ensure homogeneity.[7] When adding reagents to the plate, ensure they are mixed well within each well, without splashing.
-
Plate Sealing: Use a plate sealer during incubation steps to prevent evaporation, which can concentrate the reactants and lead to variability, especially at the edges of the plate ("edge effect").
-
-
Other Potential Causes & Solutions:
Question 3: I am getting a weak or no signal, even with my positive controls. What should I check?
Answer: A weak or absent signal suggests a problem with one or more of the assay components or steps.
-
Underlying Cause: Reagent Degradation or Inactivity: Reagents, especially the enzyme conjugate and substrate, can lose activity if not stored properly or if they are past their expiration date.
-
Troubleshooting & Mitigation Strategy:
-
Check Reagent Storage and Expiration: Verify that all kit components have been stored at the recommended temperatures and are within their expiry dates.
-
Prepare Fresh Reagents: Prepare all working solutions fresh on the day of the assay.
-
Test Reagent Activity: If you suspect a problem with the substrate or conjugate, you can test their activity independently. For example, add a small amount of conjugate directly to the substrate solution to see if a color change occurs.
-
-
Other Potential Causes & Solutions:
-
Omission of a Reagent: Carefully review the protocol to ensure that all reagents were added in the correct order.[7]
-
Incorrect Filter Wavelength: Ensure the plate reader is set to the correct wavelength for the substrate used.[7]
-
Presence of Inhibitors: Some substances, like sodium azide, can inhibit the horseradish peroxidase (HRP) enzyme commonly used in ELISAs.[7] Ensure your buffers and samples are free from such inhibitors.
-
ELISA Workflow for PGF2α-DMA: A Visual Guide
Caption: Competitive ELISA workflow for PGF2α-DMA quantification.
Troubleshooting Guide: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior specificity and is considered the gold standard for the quantification of small molecules like PGF2α-DMA. However, it presents its own set of challenges, primarily related to sample preparation and matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm concerned about the stability of PGF2α-DMA in my samples during storage and processing. Can it degrade?
Answer: While prostaglandins are generally susceptible to degradation, PGF2α-DMA exhibits good stability.
-
Underlying Cause: Chemical and Enzymatic Degradation: Prostaglandins can be unstable, and their amide derivatives could potentially be substrates for endogenous amidase enzymes.
-
Expert Insight & Mitigation:
-
Chemical Stability: PGF2α-DMA is chemically stable, with a shelf life of at least two years when stored correctly (e.g., at -20°C in an appropriate solvent).[4]
-
Enzymatic Stability: A key concern for amide compounds in biological matrices is hydrolysis by amidases. However, studies on similar prostaglandin diethyl amides have shown them to be inert to corneal amidase activity. This suggests that PGF2α-DMA is likely resistant to this enzymatic degradation pathway, a significant advantage over other prostaglandin prodrugs.
-
Best Practices for Sample Handling: Despite its stability, it is always prudent to follow best practices for prostaglandin sample handling to prevent any potential artifacts. This includes keeping samples on ice during processing, minimizing freeze-thaw cycles, and using antioxidants if validated for your specific matrix.[4]
-
Question 2: My LC-MS/MS results show poor sensitivity and inconsistent quantification. What could be the issue?
Answer: This often points to "matrix effects," where components of the biological sample interfere with the ionization of the analyte.
-
Underlying Cause: Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) can compete with PGF2α-DMA for ionization in the mass spectrometer's source, either suppressing or enhancing its signal.
-
Troubleshooting & Mitigation Strategy:
-
Effective Sample Preparation: The most critical step to mitigate matrix effects is a robust sample cleanup. Solid-phase extraction (SPE) is highly effective for removing interfering substances from complex matrices like plasma or tissue homogenates.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to achieve good chromatographic separation of PGF2α-DMA from other matrix components. This reduces the chance of co-eluting interferences.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for PGF2α-DMA is the best way to correct for matrix effects and variability in sample processing. The SIL-IS will be affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate ratiometric quantification.
-
Matrix Effect Evaluation: To assess the extent of matrix effects, you can perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.
-
-
Diagram of Matrix Effect Mitigation:
Caption: Key strategies for mitigating matrix effects in LC-MS/MS.
Question 3: How do I ensure my LC-MS/MS method for PGF2α-DMA is reliable and accurate?
Answer: Method validation is essential to demonstrate that your assay is fit for its intended purpose.
-
Core Validation Parameters: According to regulatory guidelines, such as those from the FDA, a bioanalytical method validation should assess the following:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data, respectively.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Quantitative Data Summary
| Parameter | ELISA | LC-MS/MS | Key Considerations |
| Specificity | Moderate to Low | Very High | ELISA is prone to cross-reactivity with structurally related compounds.[5] LC-MS/MS can resolve isomers. |
| Sensitivity (LLOQ) | pg/mL range (e.g., ~10 pg/mL)[5] | pg/mL to sub-pg/mL range | Both methods are highly sensitive, but LC-MS/MS often achieves lower detection limits. |
| Throughput | High (96-well plate format) | Moderate to High | Modern autosamplers allow for high-throughput LC-MS/MS analysis. |
| Matrix Effects | Can occur | Significant challenge | Robust sample cleanup is critical for both, but especially for LC-MS/MS to avoid ion suppression. |
| Development Cost | Lower | Higher | LC-MS/MS instrumentation represents a significant capital investment. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PGF2α-DMA from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add a known amount of a suitable stable isotope-labeled internal standard.
-
Acidify the sample to a pH of ~3.5 with 2M HCl. This protonates the hydroxyl groups, making the molecule less polar for binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.
-
Wash with 2 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less hydrophobic impurities.
-
Follow with a wash of 2 mL of hexane to remove non-polar lipids.
-
-
Elution:
-
Elute the PGF2α-DMA with 2 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
References
-
Generation of monoclonal antibody against 6-Keto PGF1α and development of ELISA for its quantification in culture medium. National Institutes of Health. [Link]
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. UAB. [Link]
-
Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. National Institutes of Health. [Link]
-
prostaglandin F2alpha N-dimethylamide | C22H39NO4 | CID 5283075. PubChem. [Link]
-
Prostaglandin F2? dimethyl amide - Biochemicals - CAT N°: 16032. Bertin Bioreagent. [Link]
-
Enzymatic Formation of Prostamide F2alpha From Anandamide Involves a Newly Identified Intermediate Metabolite, Prostamide H2. PubMed. [Link]
-
Targeted lipidomics: fatty acid amides and pain modulation. PubMed. [Link]
-
Non-targeted Lipidomic Analysis by Direct Infusion Mass Spectrometry. [Link]
-
Matrix-assisted ionization Fourier transform mass spectrometry for the analysis of lipids. PubMed. [Link]
-
Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. MDPI. [Link]
-
Bioanalytical Methods Templates. FDA. [Link]
-
Troubleshooting of Indirect ELISA. Creative Biolabs Antibody. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Prostaglandin F2alpha dimethyl amide | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 3. prostaglandin F2alpha N-dimethylamide | C22H39NO4 | CID 5283075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to FP Receptor Antagonism: A Comparative Analysis of Prostaglandin F2α Dimethyl Amide and Other Key Antagonists
For researchers in pharmacology and drug development, the prostaglandin F2α (PGF2α) receptor, or FP receptor, is a G-protein coupled receptor of significant interest. Its role in diverse physiological processes, from uterine contractions and intraocular pressure regulation to its implication in inflammatory and neurological conditions, makes it a compelling therapeutic target.[1][2][3] The development and characterization of selective FP receptor antagonists are crucial for both elucidating the receptor's function and for pioneering new treatments.
This guide provides a detailed comparative analysis of Prostaglandin F2α dimethyl amide against other prominent FP receptor antagonists. We will delve into their efficacy, selectivity, and the experimental frameworks required for their rigorous evaluation, offering a blend of theoretical understanding and practical, field-tested protocols.
The FP Receptor Signaling Cascade: A Primer
Activation of the FP receptor by its endogenous ligand, PGF2α, primarily initiates the Gq/11 signaling pathway. This triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade of events culminates in a variety of cellular responses.[4]
Caption: The canonical FP receptor signaling pathway.
Comparative Pharmacology of FP Receptor Antagonists
An effective FP receptor antagonist must exhibit high affinity and selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP) to avoid off-target effects.[5] This section compares Prostaglandin F2α dimethyl amide with other widely recognized antagonists.
Prostaglandin F2α dimethyl amide was one of the earliest identified FP receptor antagonists.[6][7][8] However, it is generally considered a weak antagonist and has not gained widespread use in the research community.[6][7][8][9] In contrast, compounds like AL-8810 and AS-604872 have emerged as more potent and selective tools for studying FP receptor function.[5][6]
| Compound | Type | Ki (nM) | Selectivity Profile | Key Characteristics & References |
| Prostaglandin F2α dimethyl amide | Prostanoid | Micromolar range | Weak antagonist | One of the earliest identified FP antagonists, but has failed to gain prominence due to its weak activity.[6][7][8][9] In the gerbil colon, it inhibits PGF2α-induced contractions by 50% at a concentration of 3.2 µg/mL.[9][10] |
| AL-8810 | Prostanoid (Fluorinated PGF2α analog) | 200-400 nM | Highly selective for the FP receptor with over 100-fold selectivity against other prostanoid receptors. | A widely used competitive antagonist and has become a benchmark for FP receptor research.[5][6][11][12] It has demonstrated therapeutic efficacy in various animal models.[5][6][13] It is a weak partial agonist.[5][11] |
| AS-604872 | Non-prostanoid (Thiazolidinone derivative) | 35 nM (human) | Potent and selective antagonist. | An orally active, non-prostanoid antagonist that has shown efficacy in delaying preterm labor in animal models.[14][15][16][17] |
| PDC-31 | D-amino acid-based oligopeptide | N/A | Allosteric inhibitor | Acts as an allosteric inhibitor of FP receptor signaling.[6][7][8] |
Table 1: Comparative Pharmacological Profiles of Selected FP Receptor Antagonists.
Experimental Protocols for Efficacy and Selectivity Profiling
A thorough assessment of an FP receptor antagonist's efficacy requires a combination of binding and functional assays. Here, we outline the standard protocols.
This assay directly quantifies the affinity of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Culture cells known to express the FP receptor (e.g., A7r5 cells or HEK293 cells transfected with the human FP receptor) and prepare a crude membrane fraction through homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α), and a range of concentrations of the unlabeled antagonist.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve. The IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This assay assesses the functional antagonism by measuring the ability of a compound to block the PGF2α-induced increase in intracellular calcium, a key downstream event in FP receptor signaling.
Caption: Workflow for a calcium mobilization functional assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells expressing the FP receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C.
-
Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test antagonist for a specified period.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline reading, inject a fixed concentration of PGF2α (typically the EC80) to stimulate the cells.
-
Fluorescence Measurement: Continuously monitor the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Calculate the percentage of inhibition of the PGF2α-induced calcium response for each antagonist concentration and plot this against the logarithm of the antagonist concentration to determine the IC50 value.
Discussion and Concluding Remarks
The selection of an appropriate FP receptor antagonist is contingent upon the specific requirements of the research. While Prostaglandin F2α dimethyl amide represents an early discovery in the field, its weak antagonistic properties have led to its supersession by more potent and selective compounds.[6][7][8]
AL-8810 has established itself as a "gold standard" competitive antagonist due to its high selectivity and extensive characterization in a multitude of in vitro and in vivo studies.[5][6] For investigations requiring an orally active, non-prostanoid antagonist, AS-604872 presents a valuable alternative.[14][15][16][17]
The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of these and other novel FP receptor antagonists. A comprehensive evaluation, encompassing both binding affinity and functional potency, is imperative for the accurate pharmacological characterization of these critical research tools.
References
- Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British journal of pharmacology, 176(8), 1059–1078.
- Cirillo, R., et al. (2007). Arrest of preterm labor in rat and mouse by an oral and selective nonprostanoid antagonist of the prostaglandin F2alpha receptor (FP). American journal of obstetrics and gynecology, 197(1), 54.e1–54.e9.
- Griffin, B. W., et al. (1999). AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. The Journal of pharmacology and experimental therapeutics, 290(3), 1278–1284.
-
Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. PubMed. Retrieved from [Link]
-
Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. Retrieved from [Link]
-
Matilda. (n.d.). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Retrieved from [Link]
- Hecker, M., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry, 63(20), 11639–11662.
-
Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F2alpha. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Prostaglandin F2? dimethyl amide. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FP receptor. Retrieved from [Link]
-
Hecker, M., et al. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). PubMed. Retrieved from [Link]
- Mircevski, V., et al. (2006). An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart.
- Thieme, H., et al. (2000). Endothelin Antagonism: Effects of FP Receptor Agonists Prostaglandin F2α and Fluprostenol on Trabecular Meshwork Contractility. Investigative ophthalmology & visual science, 41(13), 4216–4222.
- Matias, I., et al. (2004). Comparison of the activities of prostamide F 2 with standard receptor-selective prostanoids in recombinant cells and animal tissues. British journal of pharmacology, 142(7), 1093–1102.
- Hao, C., & Breyer, R. M. (2009). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in bioscience (Landmark edition), 14, 3986–3993.
- Kim, Y. T., et al. (2012). Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity. Neurobiology of disease, 48(1), 58–65.
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 4. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matilda.science [matilda.science]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Prostaglandin FP receptor inhibitor reduces ischemic brain damage and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AS604872 | FP receptor antagonist | CAS 612532-48-6 | Buy AS-604872 from Supplier InvivoChem [invivochem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Benchmarking Guide to Prostaglandin F2α Dimethyl Amide and Standard FP Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Prostaglandin F2α (PGF2α) dimethyl amide with established FP receptor antagonists. As Senior Application Scientists, our goal is to offer a comprehensive analysis grounded in experimental data to aid in the selection of appropriate pharmacological tools for research and development.
Introduction to FP Receptor Antagonism
The Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), is a key player in numerous physiological processes, including uterine smooth muscle contraction, intraocular pressure regulation, and inflammation[1]. Antagonists of the FP receptor are invaluable tools for elucidating the roles of PGF2α in these processes and hold therapeutic potential for conditions like glaucoma, preterm labor, and inflammatory diseases.
While a variety of FP receptor antagonists have been developed, they exhibit a range of potencies and selectivities. This guide focuses on benchmarking the early antagonist, PGF2α dimethyl amide, against the more widely recognized and potent antagonist, AL-8810, providing both a historical perspective and current state-of-the-art.
Mechanism of Action: The FP Receptor Signaling Cascade
The FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein[2]. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration. This calcium mobilization is a hallmark of FP receptor activation and a key parameter in functional assays. The accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, serves as another robust measure of receptor activation.
Comparative Analysis of FP Receptor Antagonists
A critical aspect of characterizing any receptor antagonist is determining its potency (affinity) and selectivity. This is typically achieved through a combination of binding and functional assays.
Prostaglandin F2α Dimethyl Amide: An Early Contender
PGF2α dimethyl amide was one of the earliest reported antagonists of the FP receptor[1][3]. However, it has been characterized as a weak antagonist and has not gained widespread use in the field[3][4].
Experimental data indicates that at a concentration of 3.2 µg/ml, PGF2α dimethyl amide inhibits the contractile effects of PGF2α (at 6 ng/ml) by 50% in the gerbil colon[4][5]. While this demonstrates antagonist activity, the lack of standardized Ki or IC50 values from competitive binding or functional assays in recombinant systems makes direct comparison with modern antagonists challenging.
AL-8810: The Gold Standard
AL-8810 is a potent and selective competitive antagonist of the FP receptor and is widely regarded as the antagonist of choice for in vitro and in vivo studies[1][3]. It exhibits sub-micromolar to low micromolar potency in functional assays and demonstrates good selectivity over other prostanoid receptors[1][3][6].
| Antagonist | Potency (Ki) | Assay Type | Cell Line/Tissue | Reference |
| AL-8810 | 400-500 nM | Phosphatidylinositol Turnover | Swiss 3T3 fibroblasts & A7r5 rat vascular smooth muscle cells | [6] |
| 426 ± 63 nM | Inhibition of fluprostenol-stimulated response | A7r5 cells | [7] | |
| 0.2 ± 0.06 μM | Functional Assays | Mouse 3T3 cells | [1] | |
| 0.4 ± 0.1 μM | Functional Assays | Rat A7r5 cells | [1] | |
| 1.9 ± 0.3 μM | Functional Assays | Human cloned ciliary body-derived FP receptor | [1] | |
| 2.6 ± 0.5 μM | Functional Assays | Human Trabecular Meshwork (h-TM) cells | [1] | |
| 5.7 μM | Functional Assays | Human Ciliary Muscle (h-CM) cells | [1] | |
| PGF2α dimethyl amide | 50% inhibition at 3.2 µg/ml vs 6 ng/ml PGF2α | Contraction Assay | Gerbil Colon | [4][5] |
Table 1: Comparative Potency of FP Receptor Antagonists.
Experimental Protocols for Benchmarking
To ensure scientific integrity, the following are detailed protocols for standard assays used to characterize FP receptor antagonists.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the FP receptor by assessing its ability to compete with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay)[8].
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled antagonist (e.g., PGF2α dimethyl amide or AL-8810).
-
Add a fixed concentration of a suitable radiolabeled FP receptor agonist or antagonist (e.g., [3H]-PGF2α) at a concentration at or below its Kd.
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled FP ligand)[9].
-
-
Incubation:
-
Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[8].
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter[8].
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding) by non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].
-
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cells expressing the FP receptor in a black-walled, clear-bottom 96-well plate and culture overnight[10].
-
-
Dye Loading:
-
Antagonist Pre-incubation:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing varying concentrations of the antagonist to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of an FP receptor agonist (e.g., PGF2α or fluprostenol, typically at its EC80 concentration) into each well.
-
Immediately measure the change in fluorescence intensity over time[12].
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
-
IP-One HTRF Functional Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the FP receptor signaling cascade, providing a robust endpoint measurement.
Step-by-Step Methodology:
-
Cell Stimulation:
-
Culture FP receptor-expressing cells in a suitable microplate.
-
Remove the culture medium and add a stimulation buffer containing varying concentrations of the antagonist.
-
Add a fixed concentration of an FP receptor agonist (e.g., PGF2α).
-
The stimulation buffer should contain LiCl to inhibit the degradation of IP1, allowing it to accumulate[13].
-
Incubate for a defined period (e.g., 60 minutes) at 37°C[14].
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 cryptate conjugate) according to the manufacturer's protocol (e.g., Cisbio Bioassays)[15].
-
-
Signal Measurement:
-
Incubate at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the amount of IP1 produced from a standard curve.
-
Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
The benchmarking of Prostaglandin F2α dimethyl amide against the standard FP receptor antagonist AL-8810 highlights the evolution of pharmacological tools. While PGF2α dimethyl amide was an important early discovery, its characterization as a weak antagonist with limited quantitative data makes it less suitable for precise pharmacological studies compared to AL-8810.
AL-8810 stands out as a potent, selective, and well-characterized competitive antagonist of the FP receptor, with a wealth of supporting experimental data. Its use in the detailed experimental protocols outlined in this guide will enable researchers to generate robust and reproducible data for the investigation of FP receptor pharmacology.
For researchers in drug development and discovery, the choice of antagonist is critical. While PGF2α dimethyl amide may have historical significance, for rigorous, quantitative, and comparative studies, AL-8810 is the demonstrably superior tool. This guide provides the necessary framework for conducting such comparative studies with scientific integrity.
References
-
WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
-
Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1059–1078. [Link]
-
Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. British Journal of Pharmacology, 176(8), 1059–1078. [Link]
-
Bayer. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). Journal of Medicinal Chemistry. [Link]
-
Sharif, N. A., & Klimko, P. G. (2019). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. ResearchGate. [Link]
-
Griffin, B. W., et al. (1999). AL-8810: A Novel Prostaglandin F2 Alpha Analog With Selective Antagonist Effects at the Prostaglandin F2 Alpha (FP) Receptor. Journal of Pharmacology and Experimental Therapeutics, 290(3), 1278-84. [Link]
-
Peeters, M. C., et al. (2011). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (48), 2464. [Link]
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. Retrieved from [Link]
-
Bayer. (2020). Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). PubMed. [Link]
-
JoVE. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Retrieved from [Link]
-
Woodward, D. F., et al. (2008). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 154(7), 1431–1442. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). Prostaglandin F2α dimethyl amide - Biochemicals - CAT N°: 16032. Retrieved from [Link]
-
Le, P. M., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. BMC Pharmacology and Toxicology, 18(1), 26. [Link]
-
ResearchGate. (n.d.). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In M. P. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
Sources
- 1. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin F2alpha dimethyl amide | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Prostaglandin F2α Dimethyl Amide: A Comparative Analysis for In Vitro Studies
For researchers navigating the complex landscape of prostanoid signaling, the choice of pharmacological tools is paramount. This guide provides an in-depth comparison of Prostaglandin F2α dimethyl amide, a lesser-known antagonist of the Prostaglandin F2α (PGF2α) receptor (FP receptor), with the widely used PGF2α analogs that act as agonists, such as latanoprost, travoprost, and bimatoprost. This document is intended for researchers, scientists, and drug development professionals seeking to replicate and build upon published studies in fields such as smooth muscle physiology and glaucoma research.
Introduction: The Dichotomy of FP Receptor Modulation
The FP receptor, a G-protein coupled receptor, is a key player in a multitude of physiological processes, including smooth muscle contraction, luteolysis, and the regulation of intraocular pressure.[1] Consequently, molecules that modulate FP receptor activity are invaluable research tools and therapeutic agents.
This guide focuses on two distinct classes of FP receptor modulators:
-
Prostaglandin F2α dimethyl amide: An early-generation, synthetic derivative of PGF2α that functions as a weak antagonist of the FP receptor.[2][3][4] Its primary utility in research is to block or attenuate the effects of endogenous or exogenously applied FP receptor agonists.
-
Prostaglandin F2α Agonists (e.g., Latanoprost, Travoprost, Bimatoprost): A class of potent synthetic PGF2α analogs that activate the FP receptor. These compounds are the cornerstone of first-line therapy for glaucoma, a condition characterized by elevated intraocular pressure.[5] Their mechanism of action involves increasing the outflow of aqueous humor from the eye, thereby lowering pressure.
The central theme of this guide is the comparative analysis of the antagonist, Prostaglandin F2α dimethyl amide, against these clinically significant agonists. We will delve into their mechanisms of action, relative potencies, and the experimental systems used to characterize them.
Mechanism of Action: A Tale of Two Signals
The functional difference between Prostaglandin F2α dimethyl amide and PGF2α agonists lies in their interaction with the FP receptor and the subsequent cellular response.
Prostaglandin F2α Agonists: Activating the Cascade
PGF2α and its synthetic analogs, upon binding to the FP receptor, trigger a conformational change that activates the Gq/11 family of G-proteins. This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The rise in intracellular Ca2+ is a key trigger for various cellular responses, including smooth muscle contraction and the activation of downstream signaling pathways that, in the ciliary muscle of the eye, lead to extracellular matrix remodeling and increased aqueous humor outflow.[6]
Prostaglandin F2α Dimethyl Amide: Blocking the Signal
As an antagonist, Prostaglandin F2α dimethyl amide binds to the FP receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents agonists like PGF2α from binding and initiating the downstream signaling cascade. Its "weak" antagonist nature suggests that it may have a lower affinity for the receptor or that it can be outcompeted by higher concentrations of a potent agonist.
Comparative Performance: Potency and Efficacy
A direct quantitative comparison of the antagonist potency of Prostaglandin F2α dimethyl amide with the agonist potencies of clinically used PGF2α analogs is challenging due to the limited published data on the former. However, we can synthesize available information to provide a comparative overview.
| Compound | Type | Potency | Key Findings |
| Prostaglandin F2α dimethyl amide | FP Receptor Antagonist | Weak; 50% inhibition of PGF2α-induced gerbil colon contraction at 3.2 µg/mL.[3][4][7] | Described as an early-generation antagonist that has not gained prominence in research.[2] |
| Latanoprost (acid form) | FP Receptor Agonist | High; EC50 ≈ 32-124 nM for FP receptor activation.[8] | A widely used first-line treatment for glaucoma.[5] |
| Travoprost (acid form) | FP Receptor Agonist | Very High; EC50 ≈ 1.4-3.6 nM for FP receptor activation.[8] | Another potent PGF2α analog for glaucoma therapy. |
| Bimatoprost (acid form) | FP Receptor Agonist | Very High; EC50 ≈ 2.8-3.8 nM for FP receptor activation.[8] | A prostamide that is hydrolyzed to its active acid form. |
| AL-8810 | FP Receptor Antagonist | Potent; Ki ≈ 0.2-5.7 µM depending on the cell type and agonist used.[2][9] | A well-characterized and selective FP receptor antagonist, often used as a standard in research.[2][5][9] |
Note: EC50 (half-maximal effective concentration) for agonists indicates the concentration required to elicit 50% of the maximal response. Ki (inhibitory constant) for antagonists reflects the concentration required to occupy 50% of the receptors in a competition binding assay. A lower value for both indicates higher potency.
The data clearly positions Prostaglandin F2α dimethyl amide as a significantly less potent tool compared to the well-characterized antagonist AL-8810 and the highly potent PGF2α agonists. This is a critical consideration for experimental design, as higher concentrations of the dimethyl amide may be required to achieve effective antagonism, potentially leading to off-target effects.
Experimental Protocols for Replicating Published Studies
To facilitate the replication and extension of studies in this field, we provide detailed, step-by-step methodologies for key in vitro experiments used to characterize FP receptor modulators.
Isolated Smooth Muscle Tissue Bath Assay
This classic pharmacological preparation allows for the direct measurement of a compound's effect on smooth muscle contractility.
Objective: To determine the antagonist effect of Prostaglandin F2α dimethyl amide on PGF2α-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., gerbil colon, rat aorta, guinea pig ileum)
-
Isolated tissue bath system with force transducers and data acquisition software
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O2 / 5% CO2[8]
-
PGF2α (agonist)
-
Prostaglandin F2α dimethyl amide (antagonist)
-
Appropriate vehicle (e.g., DMSO, ethanol)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in ice-cold PSS.
-
Prepare tissue segments (e.g., rings of aorta, longitudinal strips of colon) of appropriate size.
-
-
Mounting the Tissue:
-
Suspend the tissue segments in the tissue baths containing warmed, aerated PSS.
-
Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (to be determined empirically for each tissue type).
-
Wash the tissues with fresh PSS every 15-20 minutes during equilibration.[10]
-
-
Viability Test:
-
Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Add increasing concentrations of Prostaglandin F2α dimethyl amide (or vehicle for control tissues) to the tissue baths.
-
Incubate for a predetermined period (e.g., 30 minutes) to allow for receptor binding.
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve for PGF2α by adding increasing concentrations of the agonist to the tissue baths.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Plot the PGF2α concentration-response curves in the absence and presence of different concentrations of Prostaglandin F2α dimethyl amide.
-
A rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.
-
Inositol Phosphate (IP) Accumulation Assay
This biochemical assay measures the production of a key second messenger downstream of FP receptor activation.
Objective: To quantify the inhibitory effect of Prostaglandin F2α dimethyl amide on PGF2α-stimulated IP accumulation.
Materials:
-
Cultured cells expressing the FP receptor (e.g., human ciliary muscle cells, A7r5 cells)
-
Cell culture medium
-
myo-[3H]inositol
-
Agonist (PGF2α) and antagonist (Prostaglandin F2α dimethyl amide)
-
Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase)
-
Perchloric acid or trichloroacetic acid
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture and Labeling:
-
Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubate the cells with LiCl for 15-30 minutes.[14]
-
Add varying concentrations of Prostaglandin F2α dimethyl amide or vehicle and incubate for a further 15-30 minutes.
-
-
Stimulation:
-
Add PGF2α at a concentration known to elicit a submaximal response (e.g., its EC80).
-
Incubate for a specific time (e.g., 30-60 minutes).[14]
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold acid (e.g., perchloric acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.[15]
-
Quantify the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGF2α-stimulated IP accumulation by Prostaglandin F2α dimethyl amide.
-
Determine the IC50 value of the antagonist.
-
Intracellular Calcium Mobilization Assay
This assay uses fluorescent dyes to measure changes in intracellular calcium concentration in real-time.
Objective: To assess the ability of Prostaglandin F2α dimethyl amide to block PGF2α-induced increases in intracellular calcium.
Materials:
-
Cultured cells expressing the FP receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[16][17]
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Agonist (PGF2α) and antagonist (Prostaglandin F2α dimethyl amide)
-
A fluorescence plate reader or a fluorescence microscope with a digital imaging system[16][18]
Procedure:
-
Cell Plating:
-
Plate cells in black-walled, clear-bottomed multi-well plates.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.[19]
-
Wash the cells to remove extracellular dye.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence for a short period.
-
-
Antagonist Addition:
-
Add varying concentrations of Prostaglandin F2α dimethyl amide or vehicle to the wells.
-
-
Agonist Addition and Measurement:
-
Add PGF2α and immediately begin recording the fluorescence intensity over time.[17]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) as an indicator of the change in intracellular calcium concentration.
-
Determine the inhibitory effect of Prostaglandin F2α dimethyl amide on the PGF2α-induced calcium response.
-
Conclusion and Future Directions
Prostaglandin F2α dimethyl amide serves as a historical tool in the study of the FP receptor. While its characterization as a "weak" antagonist and the lack of extensive modern pharmacological data limit its application, it can still be a useful negative control in certain experimental contexts, particularly when directly replicating older studies.
For researchers seeking to robustly antagonize the FP receptor in novel experimental systems, the use of a more potent and well-characterized antagonist such as AL-8810 is strongly recommended.[2][5][9]
In contrast, the PGF2α agonists discussed herein remain at the forefront of both clinical practice and research into glaucoma and other FP receptor-mediated conditions. The detailed protocols provided in this guide should empower researchers to confidently replicate and expand upon the foundational studies that have elucidated the mechanisms of these important compounds.
Future research could focus on a more detailed pharmacological characterization of Prostaglandin F2α dimethyl amide, including determination of its Ki value at the FP receptor and its selectivity against other prostanoid receptors. Such data would provide a more complete picture of its utility as a research tool.
References
-
Sharif NA, et al. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. Br J Pharmacol. 2018;175(8):1119-1137. Available from: [Link]
-
Potent and Selective Human Prostaglandin F (FP) Receptor Antagonist (BAY-6672) for the Treatment of Idiopathic Pulmonary Fibrosis (IPF). ACS Publications. Available from: [Link]
-
Griffin BW, et al. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor. J Pharmacol Exp Ther. 1999;290(3):1278-84. Available from: [Link]
-
Prostaglandin F2? dimethyl amide. Bertin Bioreagent. Available from: [Link]
-
Jespersen B, et al. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. J Vis Exp. 2015;(95):52324. Available from: [Link]
-
Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. PubMed. Available from: [Link]
-
Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells. PubMed. Available from: [Link]
-
Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Semantic Scholar. Available from: [Link]
-
Smooth Muscle Function Measurement. YouTube. Available from: [Link]
-
Activation of Inositol Phospholipid Breakdown by Prostaglandin F2 Alpha Without Any Stimulation of Proliferation in Quiescent NIH-3T3 Fibroblasts. PubMed. Available from: [Link]
-
Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. PubMed. Available from: [Link]
-
Regulation of inositol phosphate levels by prostaglandins in cultured endometrial cells. PubMed. Available from: [Link]
-
CALCIUM FLUX PROTOCOL. University of Pennsylvania. Available from: [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available from: [Link]
-
Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). Bio-protocol. Available from: [Link]
-
Prostaglandin F2 alpha stimulates inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate formation in bovine luteal cells. PubMed. Available from: [Link]
-
Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. PMC. Available from: [Link]
-
Prostaglandin F receptor. Wikipedia. Available from: [Link]
Sources
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin F2alpha dimethyl amide | CAS 68192-15-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of inositol phospholipid breakdown by prostaglandin F2 alpha without any stimulation of proliferation in quiescent NIH-3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of inositol phosphate levels by prostaglandins in cultured endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin F2 alpha stimulates inositol 1,4,5-trisphosphate and inositol 1,3,4,5-tetrakisphosphate formation in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labs.pbrc.edu [labs.pbrc.edu]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bu.edu [bu.edu]
Safety Operating Guide
Navigating the Disposal of Prostaglandin F2alpha Dimethyl Amide: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The proper disposal of potent, biologically active molecules like Prostaglandin F2alpha dimethyl amide is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity.
Understanding the Hazard Profile of this compound
This compound is a synthetic analog of a naturally occurring prostaglandin, a class of compounds with potent, hormone-like effects. Its primary hazard, as identified in its Safety Data Sheet (SDS), is its potential to damage fertility or the unborn child.[1] This reproductive toxicity necessitates a disposal protocol that not only complies with regulations but also aims to neutralize its biological activity.
Furthermore, this compound is often supplied in a flammable liquid solvent, such as methyl acetate, presenting a significant fire risk.[1] It can also cause serious eye irritation and may lead to drowsiness or dizziness upon exposure.[1] A thorough understanding of these hazards is the foundation of a robust disposal plan.
| Hazard Classification | Description | Primary Precaution |
| Reproductive Toxin | May damage fertility or the unborn child.[1] | Minimize exposure, especially for personnel of reproductive age. Implement chemical deactivation. |
| Flammable Liquid | Highly flammable liquid and vapor.[1] | Store away from ignition sources. Use in a well-ventilated area or fume hood. |
| Eye Irritant | Causes serious eye irritation.[1] | Wear appropriate eye protection (safety glasses or goggles). |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[1] | Use in a well-ventilated area to avoid inhalation. |
The Core Directive: A Multi-Tiered Approach to Disposal
The disposal of this compound should not be a one-step process of simply placing it in a waste container. A scientifically sound approach involves a multi-tiered strategy designed to mitigate risk at every stage. This strategy encompasses segregation, chemical deactivation, and compliant final disposal.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
